N-(2-Bromophenyl)cinnamamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-N-(2-bromophenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGNQEIHILPJBW-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71910-51-5 | |
| Record name | N-(2-BROMOPHENYL)CINNAMAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-(2-Bromophenyl)cinnamamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Bromophenyl)cinnamamide is a member of the cinnamamide class of compounds, a scaffold known for a wide array of pharmacological activities. A thorough understanding of its physicochemical properties is fundamental for its development as a potential therapeutic agent, influencing aspects from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination. In instances where direct experimental data for the ortho-bromo isomer is not publicly available, data from closely related analogues is utilized to provide scientifically grounded estimations.
Introduction: The Significance of the Cinnamamide Scaffold
The cinnamamide moiety is a recurring structural motif in numerous naturally occurring and synthetic compounds exhibiting a broad spectrum of biological activities. These include anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. The versatile synthesis and the ability to readily introduce various substituents onto the aromatic rings make cinnamamides an attractive scaffold for medicinal chemistry campaigns. The physicochemical properties of these molecules, such as solubility, melting point, and crystal structure, are critical determinants of their behavior in biological systems and their suitability for drug development. This guide focuses specifically on this compound, providing a detailed examination of its chemical and physical attributes.
Molecular Structure and Identifiers
A clear identification of the molecule is the first step in any detailed physicochemical analysis.
"N-(2-Bromophenyl)cinnamamide" CAS number 71910-51-5
An In-Depth Technical Guide to N-(2-Bromophenyl)cinnamamide (CAS 71910-51-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Molecule in Context
This compound enters the scientific landscape not as a standalone entity but as a member of the esteemed cinnamamide family. The cinnamamide scaffold is a "privileged structure" in medicinal chemistry, a framework that nature and scientists have repeatedly utilized to create molecules with significant biological effects[1]. From anticancer to neuroprotective properties, this chemical backbone offers a versatile template for drug design[2][3][4][5][6].
This guide is structured to provide a deep, practical understanding of this compound. We will move beyond a simple data sheet, exploring the why behind its synthesis, the rationale for its potential biological activities, and the established protocols for its investigation. The inclusion of a bromine atom on the phenyl ring is a deliberate chemical modification, intended to alter the molecule's electronic and steric properties, which in turn can fine-tune its interaction with biological targets. This document serves as a foundational resource for any researcher poised to explore the potential of this specific and promising compound.
Core Chemical and Physical Identity
Understanding the fundamental properties of a compound is the bedrock of all subsequent research, influencing everything from solvent choice in synthesis to its behavior in biological assays.
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Data Summary:
| Property | Data | Source(s) |
| CAS Number | 71910-51-5 | [7][8] |
| Molecular Formula | C₁₅H₁₂BrNO | [7][] |
| Molecular Weight | 302.17 g/mol | [7][] |
| IUPAC Name | (E)-N-(2-bromophenyl)-3-phenylprop-2-enamide | [] |
| Appearance | Typically an off-white to pale yellow solid. | General knowledge |
| Solubility | Expected to be soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water. | General knowledge |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is reliably achieved via a standard amide coupling reaction. The protocol described below is a self-validating system based on well-established organic chemistry principles, ensuring high reactivity and facilitating purification.[10][11][12]
Logical Workflow for Synthesis:
Caption: Step-wise logical flow for the synthesis and validation of the target compound.
Detailed Step-by-Step Laboratory Protocol:
-
Activation of Carboxylic Acid:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add cinnamic acid (1.0 eq.).
-
Add anhydrous solvent (e.g., dichloromethane or toluene) followed by thionyl chloride (1.5 eq.) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then reflux for 2-3 hours until gas evolution ceases.
-
Causality: Thionyl chloride converts the relatively unreactive carboxylic acid into the highly electrophilic acid chloride, making it susceptible to nucleophilic attack by the amine. Refluxing ensures the reaction goes to completion.[10]
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude cinnamoyl chloride is used immediately in the next step.
-
-
Amide Coupling Reaction:
-
In a separate flask, dissolve 2-bromoaniline (1.0 eq.) and a non-nucleophilic base such as pyridine (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude cinnamoyl chloride from the previous step in a minimal amount of anhydrous solvent and add it dropwise to the amine solution.
-
Causality: 2-bromoaniline acts as the nucleophile, attacking the carbonyl carbon of the cinnamoyl chloride. Pyridine acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.[10]
-
Allow the reaction to stir overnight, warming to room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine and unreacted amine), saturated NaHCO₃ solution (to remove unreacted acid chloride), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude solid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Trustworthiness: This multi-step washing process systematically removes specific impurities, ensuring a cleaner crude product. Recrystallization is a gold-standard technique for purifying solid organic compounds, yielding high-purity material suitable for biological testing.
-
Anticipated Biological Activity and Mechanisms of Action
While specific research on CAS 71910-51-5 is limited, a wealth of data on the cinnamamide class provides a strong, evidence-based foundation for predicting its biological potential.[1][2][3] The core structure contains a Michael acceptor, an aromatic ring, and an amide bond, all of which can engage with biological targets.[1]
Key Potential Therapeutic Areas:
-
Anticancer: Cinnamamide derivatives have demonstrated significant anticancer activity.[3][5][6][13] Mechanisms often involve inducing apoptosis, inhibiting cell proliferation, or targeting specific cellular machinery like tubulin or signaling proteins.[5][6]
-
Neuroprotection and CNS Disorders: The cinnamamide scaffold has been incorporated into molecules with anticonvulsant, antidepressant, and neuroprotective properties.[2] Potential molecular targets include GABA-A receptors, NMDA receptors, and various ion channels.[2]
-
Anti-inflammatory: Numerous cinnamamides exhibit potent anti-inflammatory effects, making this a primary area for investigation.[2][3][4]
-
Antimicrobial: The class is known for its antibacterial and antifungal properties.[3][4][6][14] A key mechanism in fungi involves the disruption of ergosterol, a critical component of the cell membrane.[14]
Hypothesized Signaling Pathway Inhibition (Anticancer Context):
Caption: A potential mechanism for anticancer activity via target inhibition.
Foundational Experimental Protocols
To validate the hypothesized biological activities, the following established in-vitro assays serve as a robust starting point.
Protocol 1: In-Vitro Anticancer Screening (MTT Assay)
-
Objective: To determine the cytotoxic concentration (IC₅₀) of the compound against a panel of human cancer cell lines.
-
Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium and treat the cells for 48-72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Lyse the cells and solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Readout: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) against relevant bacterial and fungal strains.[14]
-
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the microbial strain (e.g., S. aureus, E. coli, C. albicans) corresponding to a defined McFarland standard.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate sterile broth medium.
-
Inoculation: Add the prepared microbial inoculum to each well. Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
Readout: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
-
Toxicity: While specific toxicity data is unavailable, compounds of this class generally have low toxicity.[11] However, all new compounds should be treated as potentially hazardous until proven otherwise.
References
- 1. researchgate.net [researchgate.net]
- 2. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashdin.com [ashdin.com]
- 5. ikm.org.my [ikm.org.my]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 8. 71910-51-5|this compound|BLD Pharm [bldpharm.com]
- 10. ashdin.com [ashdin.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
Structure elucidation of "N-(2-Bromophenyl)cinnamamide"
An In-Depth Technical Guide to the Structure Elucidation of N-(2-Bromophenyl)cinnamamide
Abstract: The unequivocal confirmation of a chemical structure is the bedrock upon which all further chemical, biological, and pharmaceutical research is built. This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of this compound, a molecule of interest within the broader class of pharmacologically relevant cinnamamides.[1][2] We will proceed through a logical sequence of analytical techniques, from initial functional group identification to the definitive three-dimensional arrangement of atoms in the crystalline state. Each step is detailed with not only the protocol but the underlying scientific rationale, providing a robust framework for researchers in organic synthesis and drug development.
Introduction: The Analytical Challenge
This compound (Molecular Formula: C₁₅H₁₂BrNO, Molecular Weight: 302.17 g/mol ) is synthesized, typically via the acylation of 2-bromoaniline with cinnamoyl chloride.[3] While the synthetic route suggests a particular structure, absolute confirmation is required to eliminate the possibility of isomeric products and to fully characterize the compound. Our task is to apply a suite of modern analytical techniques to verify the molecular formula, confirm the presence of key functional groups, establish the precise connectivity of all atoms, and determine the stereochemistry and solid-state conformation.
The overall workflow for this elucidation process is a multi-stage approach, where each step provides a progressively higher level of structural detail.
Caption: Overall workflow for the structure elucidation of a synthesized compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: FTIR is the ideal first-pass spectroscopic technique. It is rapid, non-destructive, and provides immediate, unambiguous evidence for the presence or absence of key functional groups. For this compound, we are specifically looking for the characteristic vibrations of the amide linkage (N-H and C=O bonds) and the carbon-carbon double bond of the cinnamoyl moiety.
The amide group has several characteristic absorption bands. The Amide I band, primarily due to C=O stretching, is the most intense and is found between 1600 and 1700 cm⁻¹.[4][5] The Amide II band, resulting from N-H bending and C-N stretching, is conformationally sensitive and typically appears between 1510 and 1580 cm⁻¹.[4] The presence and position of these bands provide strong evidence for the successful formation of the amide bond.
Experimental Protocol: FTIR via Attenuated Total Reflectance (ATR)
-
Instrument Preparation: Ensure the Nicolet iS10 FTIR Spectrometer (or equivalent) with an ATR accessory is powered on and has undergone its startup diagnostics.
-
Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount (1-2 mg) of the dry, solid this compound sample onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum. Label the significant peaks.
Data Interpretation: Expected Vibrational Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3250 | N-H Stretch | Secondary Amide (N-H) |
| ~3080-3010 | C-H Stretch | Aromatic & Vinylic C-H |
| ~1665 | C=O Stretch (Amide I) | Secondary Amide (C=O) |
| ~1625 | C=C Stretch | Alkene (C=C) |
| ~1580 | C=C Stretch | Aromatic Ring |
| ~1530 | N-H Bend (Amide II) | Secondary Amide (N-H) |
| ~970 | C-H Bend (Out-of-Plane) | trans-Alkene |
| ~750 | C-H Bend (Out-of-Plane) | ortho-Disubstituted Benzene |
| ~700-500 | C-Br Stretch | Aryl Bromide |
Table 1: Key expected FTIR absorption bands for this compound.
Mass Spectrometry (MS): Molecular Weight and Formula Verification
Expertise & Experience: Mass spectrometry provides the molecular weight of the analyte, which is one of the most critical pieces of data for structure elucidation. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) analyzer, can determine the mass with enough accuracy (typically <5 ppm) to allow for the unambiguous calculation of the molecular formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio) provides a definitive signature, appearing as two peaks of nearly equal intensity separated by 2 Da (M and M+2).
Trustworthiness: Electrospray Ionization (ESI) is a soft ionization technique that is ideal for this molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making the molecular ion peak easy to identify.
Experimental Protocol: HRMS via ESI-TOF
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrument Calibration: Calibrate the ESI-TOF mass spectrometer using a known calibration standard immediately prior to the run to ensure high mass accuracy.
-
Method Setup: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Set the instrument to positive ion mode.
-
Data Acquisition: Acquire data over a mass range that comfortably includes the expected molecular ion (e.g., m/z 100-500).
-
Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion. Observe the characteristic M and M+2 isotopic pattern. Use the instrument's software to calculate the molecular formula from the accurate mass.
Data Interpretation: Expected Mass Spectrum Data
| Ion | Calculated m/z (Monoisotopic) | Expected Observation |
| [C₁₅H₁₂⁷⁹BrNO+H]⁺ | 302.0226 | The M peak. Its accurate mass will be used to confirm the molecular formula C₁₅H₁₂BrNO. |
| [C₁₅H₁₂⁸¹BrNO+H]⁺ | 304.0205 | The M+2 peak. Should be of nearly equal intensity to the M peak, confirming the presence of one bromine atom. |
Further fragmentation analysis (MS/MS) can provide connectivity information. Key expected fragments would arise from the cleavage of the amide bond.
Caption: Plausible MS/MS fragmentation pathway for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
Expertise & Experience: NMR is the most powerful technique for determining the detailed carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D experiments is employed to solve the structure piece by piece.
-
¹H NMR: Reveals the number of distinct proton environments, their chemical shifts (electronic environment), their integration (relative number of protons), and their coupling patterns (neighboring protons).
-
¹³C NMR: Shows the number of distinct carbon environments.
-
2D COSY (Correlation Spectroscopy): Maps all ¹H-¹H spin-spin couplings, allowing us to trace out connected proton networks, such as the vinyl protons of the cinnamoyl group and the protons on the two aromatic rings.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away, revealing long-range connectivity. For example, it will connect the amide proton to the carbonyl carbon and the vinylic protons, bridging the different parts of the molecule.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high resolution.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum.
-
2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Processing of 2D data will be done using appropriate software (e.g., MestReNova, TopSpin).
Data Interpretation: Expected NMR Data (in CDCl₃)
¹H NMR:
-
Amide N-H: A broad singlet, likely δ 8.0-8.5 ppm.
-
Aromatic Protons: 9 protons in total in the aromatic/vinylic region (δ 6.5-8.0 ppm). The 4 protons of the 2-bromophenyl group will show a complex multiplet pattern. The 5 protons of the cinnamoyl phenyl group will show characteristic patterns.
-
Vinylic Protons: Two doublets corresponding to the trans-alkene. Hα (adjacent to C=O) will be around δ 6.5-6.8 ppm and Hβ (adjacent to phenyl) will be further downfield, ~δ 7.6-7.8 ppm, with a large coupling constant (J ≈ 15-16 Hz) confirming the trans geometry.
¹³C NMR:
-
Carbonyl Carbon: δ ~164-166 ppm.
-
Alkene & Aromatic Carbons: A series of signals between δ ~120-145 ppm.
-
C-Br Carbon: The carbon directly attached to the bromine will be shifted upfield compared to the others, likely around δ 110-115 ppm.
Key HMBC Correlations: The HMBC spectrum is crucial for connecting the three main fragments: the 2-bromophenyl ring, the amide linker, and the cinnamoyl group.
Caption: Key expected HMBC correlations for assembling the molecular backbone.
Single-Crystal X-Ray Diffraction: The Definitive Proof
Expertise & Experience: While the combination of MS and NMR provides a definitive constitutional structure, it does not give information about the molecule's three-dimensional shape or how it packs in the solid state. Single-crystal X-ray diffraction is the gold standard, providing an unambiguous 3D model of the molecule with precise bond lengths, bond angles, and torsional angles.[6][7] This technique is the final and ultimate confirmation of the elucidated structure.
Trustworthiness: The quality of a crystal structure is validated by statistical parameters such as the R-factor (residual factor), which should ideally be below 5% (0.05) for a well-refined structure of a small molecule.
Experimental Protocol: X-Ray Crystallography
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). A mixture of dichloromethane and hexane is a good starting point.
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in the cold stream (typically 100 K) of a diffractometer (e.g., Bruker Kappa CCD). The instrument will irradiate the crystal with monochromatic X-rays and collect the diffraction pattern.[8]
-
Structure Solution & Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods to get an initial electron density map and atomic positions.[7] Refine the structural model against the experimental data until the R-factor converges at a low value.
Data Interpretation: Expected Structural Features
The solved crystal structure will confirm:
-
Connectivity: The atom-to-atom connections will match the structure determined by NMR.
-
Stereochemistry: The trans (E) configuration of the double bond will be visually confirmed.
-
Conformation: The torsional angles between the aromatic rings and the amide plane will be determined, revealing the preferred conformation in the solid state.
-
Intermolecular Interactions: The packing diagram will show how molecules interact with each other in the crystal lattice, revealing any hydrogen bonding or other non-covalent interactions. For instance, cinnamamide itself is known to form centrosymmetric pairs in its crystal lattice.[9]
Conclusion
Through the systematic application of a suite of complementary analytical techniques, the structure of this compound can be elucidated with the highest degree of confidence. FTIR provides initial confirmation of essential functional groups, HRMS verifies the molecular formula, and a comprehensive set of NMR experiments maps the complete atomic connectivity and relative stereochemistry. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure. This rigorous, multi-faceted approach ensures the scientific integrity required for any subsequent research and development activities.
References
- 1. Cinnamamide: An insight into the pharmacological advances and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship of novel cinnamamide derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide | MDPI [mdpi.com]
- 8. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Symmetry lowering in crystalline solid solutions: a study of cinnamamide–thienylacrylamide by X-ray and neutron diffraction and solid-state photochemistry - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
"N-(2-Bromophenyl)cinnamamide" spectral data (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectral Data of N-(2-Bromophenyl)cinnamamide
Introduction
This compound is a synthetic organic compound belonging to the cinnamamide class, which are derivatives of cinnamic acid. The cinnamamide scaffold is of significant interest in medicinal chemistry and drug development, with various derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. The presence of the 2-bromophenyl group introduces specific steric and electronic properties that can modulate the compound's chemical reactivity and biological interactions.
This technical guide serves as a comprehensive resource for researchers and scientists, providing a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous identification and structural elucidation of this compound. The interpretation of this data is grounded in fundamental spectroscopic principles and supported by data from analogous structures found in peer-reviewed literature.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the atoms of this compound are numbered as shown below. This systematic numbering will be used throughout the guide to correlate spectral data with specific nuclei.
References
A Technical Guide to the Potential Biological Activities of N-(2-Bromophenyl)cinnamamide
Abstract
N-(2-Bromophenyl)cinnamamide belongs to the broader class of cinnamamide derivatives, which are recognized for their diverse pharmacological potential. This technical guide provides a comprehensive overview of the prospective biological activities of this compound, drawing upon the established bioactivities of structurally related N-arylcinnamamides. While direct extensive research on this specific molecule is limited, this document synthesizes existing knowledge to postulate its potential as an anti-inflammatory, antimicrobial, and anticancer agent. We will delve into the structure-activity relationships that govern the efficacy of cinnamamides, detail established synthetic methodologies, and present standardized protocols for evaluating their biological effects. This guide is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic agents.
Introduction: The Therapeutic Promise of the Cinnamamide Scaffold
The cinnamamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant biological activities.[1] These compounds, characterized by a phenyl ring connected to an acrylic acid amide, have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][3] The versatility of the cinnamamide structure allows for substitutions on both the phenyl ring and the amide nitrogen, providing a rich landscape for optimizing therapeutic efficacy.[4] The introduction of a halogen atom, such as bromine, onto the N-phenyl ring can significantly modulate the compound's physicochemical properties, including lipophilicity and electronic effects, which in turn can influence its biological activity. This guide focuses on the potential of this compound, a molecule where a bromine atom is positioned at the ortho position of the N-phenyl ring.
Synthesis of this compound
The synthesis of N-arylcinnamamides, including this compound, is typically achieved through a straightforward amidation reaction between cinnamoyl chloride and the corresponding aniline.
General Synthetic Protocol
A common and effective method involves the reaction of cinnamoyl chloride with 2-bromoaniline in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask, dissolve 2-bromoaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the solution and stir at room temperature.
-
Acylation: Slowly add a solution of cinnamoyl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture. The reaction is typically exothermic, so controlled addition is recommended.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: General synthesis workflow for this compound.
Potential Biological Activities and Mechanisms of Action
Based on the extensive research on N-arylcinnamamides, this compound is predicted to exhibit several key biological activities. The presence and position of the bromine atom are expected to play a crucial role in its potency and mechanism of action.
Anti-inflammatory Activity
Numerous N-arylcinnamamide derivatives have demonstrated significant anti-inflammatory properties.[5][6] The primary mechanism often involves the inhibition of key inflammatory mediators and signaling pathways.
Postulated Mechanism of Action:
-
NF-κB Inhibition: A key target for many anti-inflammatory cinnamamides is the nuclear factor-kappa B (NF-κB) signaling pathway.[5] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α. This compound may potentially inhibit this pathway by preventing IκBα degradation or blocking NF-κB nuclear translocation.
Caption: Potential inhibition of the NF-κB signaling pathway.
Experimental Protocol: In Vitro Anti-inflammatory Assay (NF-κB Reporter Assay)
-
Cell Culture: Culture a suitable cell line, such as THP-1 monocytes or HEK293T cells, stably transfected with an NF-κB-luciferase reporter construct.
-
Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Luciferase Assay: After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of NF-κB inhibition relative to the LPS-treated control. Determine the IC50 value of the compound.
Antimicrobial Activity
Cinnamamide derivatives have been reported to possess broad-spectrum antimicrobial activity against bacteria and fungi.[3][7] The lipophilicity conferred by the bromo-substituted phenyl ring may enhance the compound's ability to penetrate microbial cell membranes.
Postulated Mechanism of Action:
-
Membrane Disruption: The amphipathic nature of this compound could allow it to insert into and disrupt the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death.
-
Enzyme Inhibition: The compound may inhibit essential microbial enzymes involved in metabolic pathways or cell wall synthesis.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Bacterial/Fungal Strains: Prepare standardized inoculums of relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal growth temperature for the respective microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Anticancer Activity
The anticancer potential of cinnamamides has been extensively studied, with many derivatives showing cytotoxicity against various cancer cell lines.[2][8] The ortho-bromo substitution may influence the compound's interaction with biological targets relevant to cancer progression.
Postulated Mechanism of Action:
-
Induction of Apoptosis: this compound may trigger programmed cell death (apoptosis) in cancer cells through the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: The compound could interfere with the cell cycle machinery, leading to arrest at specific checkpoints (e.g., G2/M phase) and preventing cancer cell proliferation.
-
Inhibition of Angiogenesis: Some cinnamamide derivatives have been shown to inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value of the compound.
Structure-Activity Relationship (SAR) Insights
The biological activity of N-arylcinnamamides is significantly influenced by the nature and position of substituents on the N-aryl ring.
-
Lipophilicity: The bromine atom at the ortho position increases the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and interact with intracellular targets. This is often a favorable characteristic for antimicrobial and anticancer activity.[9]
-
Electronic Effects: The electron-withdrawing nature of the bromine atom can influence the electronic distribution within the molecule, potentially affecting its binding affinity to target proteins.
-
Steric Hindrance: The ortho position of the bromine atom may introduce steric hindrance, which could either enhance or diminish activity depending on the specific target's binding pocket.
Data Summary
| Biological Activity | Assay | Typical IC50 / MIC Range for N-Arylcinnamamides | Key References |
| Anti-inflammatory | NF-κB Inhibition | 1 - 50 µM | [5][6] |
| Antimicrobial | Broth Microdilution (MIC) | 1 - 256 µg/mL | [3][7] |
| Anticancer | MTT Assay (IC50) | 0.1 - 100 µM | [2][8] |
Conclusion and Future Directions
This compound represents a promising yet underexplored molecule within the pharmacologically rich class of cinnamamides. Based on extensive structure-activity relationship studies of related compounds, it is reasonable to hypothesize that this compound possesses significant anti-inflammatory, antimicrobial, and anticancer potential. The ortho-bromo substitution is likely to modulate its activity profile, warranting dedicated investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound using the standardized protocols outlined in this guide. Elucidating its precise mechanisms of action through target identification studies will be crucial for its potential development as a novel therapeutic agent.
References
- 1. ashdin.com [ashdin.com]
- 2. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Target Prediction of "N-(2-Bromophenyl)cinnamamide": A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive, scientifically-grounded framework for the in silico prediction of biological targets for the novel compound, N-(2-Bromophenyl)cinnamamide. Tailored for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the causal logic behind methodological choices, ensuring a robust and reproducible workflow. We will detail a multi-pronged computational strategy, integrating ligand-based and structure-based techniques to generate high-confidence, experimentally testable hypotheses regarding the compound's mechanism of action. The protocols described are validated by authoritative sources, and a complete reference list is provided for further verification.
Introduction: Rationale and Context
Target identification is a cornerstone of modern drug discovery, illuminating a compound's mechanism of action, predicting potential toxicities, and guiding lead optimization. This compound belongs to the cinnamamide class of compounds, a "privileged scaffold" known to be present in numerous natural products and synthetic molecules with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1]. The cinnamamide framework offers multiple points for substitution, allowing for the fine-tuning of its biological activity[2].
Despite the known potential of the core scaffold, the specific biological targets of this compound remain uncharacterized. In silico target prediction offers a powerful, cost-effective, and rapid preliminary step to navigate the vast proteomic landscape.[3][4][5] By computationally screening the compound against thousands of potential biological targets, we can prioritize a small number of high-probability candidates for subsequent experimental validation. This guide outlines a consensus-driven approach, leveraging the strengths of orthogonal computational methods to enhance the predictive accuracy of this "target fishing" expedition.[6][7]
A Multi-Pronged Predictive Workflow
To mitigate the risk of method-specific artifacts and increase the confidence in our predictions, we employ a workflow that integrates three distinct and complementary in silico strategies. A target identified by more than one of these orthogonal approaches has a significantly higher probability of being a true biological interactor.
Caption: Integrated workflow for high-confidence in silico target prediction.
Detailed Methodologies & Protocols
Part 1: Ligand Preparation (The Foundation)
Causality: The accuracy of all subsequent structure and feature-based predictions is critically dependent on a high-quality, low-energy 3D conformation of the input molecule. An improperly prepared ligand can lead to poor docking scores and inaccurate pharmacophore models, generating false negatives and positives.
Protocol 1: 3D Structure Generation and Energy Minimization
-
Obtain 2D Representation: Start with the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound: O=C(NC1=CC=CC=C1Br)C=CC2=CC=CC=C2.
-
Generate 3D Conformation:
-
Use a molecular editor such as UCSF ChimeraX or the open-source tool Open Babel to convert the 2D SMILES string into a 3D structure.
-
This initial 3D model will have arbitrary bond lengths and angles and must be refined.
-
-
Add Hydrogens and Assign Charges:
-
Ensure all hydrogen atoms are explicitly added to the structure, as they are crucial for calculating interactions.
-
Assign partial atomic charges using a standard force field such as Gasteiger or AM1-BCC. This step is essential for calculating electrostatic interactions in docking simulations.
-
-
Energy Minimization:
-
Perform energy minimization to relax the 3D structure into a stable, low-energy conformation. This is typically a two-step process:
-
Steepest Descent: Perform 500-1000 steps to resolve major steric clashes.
-
Conjugate Gradient: Follow with 1000-2000 steps for fine-tuning the geometry.
-
-
The final, optimized structure should be saved in .mol2 or .pdbqt format for use in the subsequent prediction engines.
-
Part 2: The Prediction Engines
Causality: Reverse docking screens a single ligand against a large library of protein structures to identify which binding sites are most complementary in shape and electrostatics.[8][9] It provides a direct physical model for the potential interaction.
Protocol 2: Target Screening with ReverseDock
-
Platform Selection: Utilize a web server like SwissDock or a standalone software package like AutoDock Vina.[10][11] For this protocol, we will reference a generalized workflow applicable to most platforms.
-
Input: Submit the energy-minimized 3D structure of this compound.
-
Target Database: Select a comprehensive library of protein structures, ideally one curated for druggability (e.g., human proteins from the PDB).
-
Execution: The server/software will systematically dock the ligand into the binding sites of all selected protein targets. The process involves:
-
Posing: Generating multiple possible binding poses of the ligand within each site.
-
Scoring: Evaluating each pose using a scoring function that estimates the binding free energy (ΔG), typically reported in kcal/mol.
-
-
Analysis:
-
Rank the protein targets based on the most favorable (i.e., most negative) docking score.
-
Visually inspect the top-ranked poses to ensure credible interactions (e.g., hydrogen bonds, hydrophobic contacts) are formed.
-
Causality: This method abstracts the ligand into a set of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) and their spatial arrangement.[12] It then searches a database of pre-calculated protein pharmacophores to find targets that accommodate these features, allowing for the identification of targets even if they have different overall folds (scaffold hopping).
Protocol 3: Target Identification using PharmMapper
-
Platform Selection: PharmMapper is a well-established and freely accessible web server for reverse pharmacophore mapping.[13][14][15]
-
Input: Upload the energy-minimized 3D ligand structure (.mol2 format).
-
Database Selection: Choose the "Human Protein Targets Only" option to focus the search on therapeutically relevant targets.
-
Execution: PharmMapper generates a set of pharmacophore models from the input ligand and screens them against its extensive, pre-compiled database of receptor-based pharmacophores.
-
Analysis:
-
The results are presented as a list of potential targets ranked by a "Fit Score," which quantifies the quality of the alignment between the ligand's features and the target's pharmacophore.
-
Higher fit scores indicate a better match and a higher probability of interaction.
-
Causality: This approach is based on the "similarity principle": structurally similar molecules are likely to bind to similar protein targets.[8] By comparing our query molecule to large databases of compounds with known bioactivities, we can infer its targets.[16][17]
Protocol 4: Target Prediction using SwissTargetPrediction
-
Platform Selection: SwissTargetPrediction is a leading web server that utilizes a combination of 2D and 3D similarity measures for robust target prediction.
-
Input: Paste the SMILES string (O=C(NC1=CC=CC=C1Br)C=CC2=CC=CC=C2) into the query box.
-
Organism Selection: Specify "Homo sapiens" as the target organism.
-
Execution: The server calculates the similarity between the query molecule and its library of known active ligands. It then maps these similarities to the known targets of those ligands.
-
Analysis:
-
The output is a list of predicted targets, ranked by probability. The server displays the most similar known ligands that contributed to each prediction, providing a transparent and verifiable link between chemical structure and predicted target.
-
Data Synthesis and Hit Prioritization
A single method may produce false positives. The true power of this workflow lies in the integration of the orthogonal results.
Protocol 5: Consensus Scoring and Pathway Analysis
-
Compile Results: Create a master table listing the top 50-100 targets from each of the three methods (Reverse Docking, PharmMapper, SwissTargetPrediction).
-
Identify Overlap: The highest confidence targets are those that appear on two or, ideally, all three lists. These "consensus hits" should be prioritized.
-
Biological Contextualization:
-
Rationale: A list of protein names is insufficient. We must understand their roles in cellular processes to assess their potential as drug targets.
-
Procedure: Input the list of high-confidence consensus targets into a pathway analysis tool such as Reactome or KEGG.
-
Analysis: Identify biological pathways that are statistically over-represented in your target list. This can reveal the potential cellular processes modulated by this compound (e.g., MAPK signaling, apoptosis, cell cycle regulation).
-
Caption: Logical flow from target identification to biological insight.
Hypothetical Data Presentation
The integrated results should be summarized in a clear, comparative format. The following table is for illustrative purposes only.
| Target Protein | Method 1: Reverse Docking (Binding Energy, kcal/mol) | Method 2: PharmMapper (Fit Score) | Method 3: SwissTargetPrediction (Probability) | Consensus Hit |
| MAP Kinase 14 | -9.5 | 5.82 | 0.78 | Yes (3/3) |
| Prostaglandin G/H Synthase 2 | -9.1 | 4.95 | 0.65 | Yes (3/3) |
| Estrogen Receptor Alpha | -8.7 | Not in Top 100 | 0.55 | Yes (2/3) |
| Carbonic Anhydrase II | -8.2 | 5.11 | Not in Top 100 | Yes (2/3) |
| Dopamine Receptor D2 | Not in Top 100 | 4.60 | 0.48 | Yes (2/3) |
Conclusion and Path to Experimental Validation
This guide has detailed a robust, multi-angle in silico strategy to predict the biological targets of this compound. By synthesizing results from structure-based, feature-based, and similarity-based approaches, we can generate a prioritized list of high-confidence targets and place them within a meaningful biological context through pathway analysis. These computational hypotheses are not an endpoint but a critical starting point. The ultimate validation requires experimental confirmation, and the prioritized list generated by this workflow provides a rational foundation for designing focused, efficient, and cost-effective in vitro and cell-based assays to confirm the predicted molecular interactions and elucidate the true mechanism of action of this promising compound.
References
- 1. Cinnamamide: An insight into the pharmacological advances and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 5. scispace.com [scispace.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ovid.com [ovid.com]
- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reverse Docking Service - CD ComputaBio [computabio.com]
- 10. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SwissDock [swissdock.ch]
- 12. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unveiling the Potential of a Privileged Scaffold
An In-Depth Technical Guide to N-(2-Bromophenyl)cinnamamide: Synthesis, Biological Activity, and Therapeutic Potential
In the landscape of medicinal chemistry, the cinnamamide scaffold stands out as a "privileged structure," a molecular framework that consistently appears in compounds with diverse and potent biological activities.[1] These activities span a wide therapeutic spectrum, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] this compound is a specific derivative of this scaffold, incorporating a brominated phenyl ring that significantly influences its chemical properties and biological interactions. This strategic placement of a halogen atom can enhance binding affinity to biological targets and improve pharmacokinetic profiles, making it a compound of considerable interest for drug development professionals.
This guide offers a comprehensive technical overview of this compound, delving into its synthesis, physicochemical characteristics, known biological activities, and mechanism of action. We will explore its potential as a lead compound, particularly in oncology, by examining its role as a microtubule targeting agent.
Physicochemical and Structural Characteristics
This compound is a white crystalline solid characterized by its core cinnamamide structure linked to a 2-bromophenyl group.[4] Its solubility is limited in water but favorable in organic solvents such as ethanol and dichloromethane.[4]
| Property | Value | Reference |
| IUPAC Name | (E)-N-(2-bromophenyl)-3-phenylprop-2-enamide | [] |
| Molecular Formula | C₁₅H₁₂BrNO | [] |
| Molecular Weight | 302.17 g/mol | [] |
| Boiling Point | 470.4°C at 760 mmHg | [] |
| Density | 1.455 g/cm³ | [] |
| Melting Point | ~175-177 °C | [4] |
Synthesis and Characterization: A Methodical Approach
The synthesis of this compound is typically achieved through a standard amide coupling reaction. The most common and efficient method involves the reaction of cinnamoyl chloride with 2-bromoaniline. This reaction is a classic example of nucleophilic acyl substitution.
Rationale for Experimental Choices
-
Cinnamoyl Chloride: The acid chloride is used as an activated form of cinnamic acid. The highly electrophilic carbonyl carbon is readily attacked by the nucleophilic amine.
-
2-Bromoaniline: This serves as the nucleophilic component, providing the N-(2-bromophenyl) moiety.
-
Base (e.g., Triethylamine or Pyridine): A non-nucleophilic base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Removing the HCl drives the equilibrium towards product formation and prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Solvent (e.g., THF or Dichloromethane): An anhydrous aprotic solvent is used to dissolve the reactants and prevent unwanted side reactions, such as the hydrolysis of the cinnamoyl chloride.
Detailed Experimental Protocol: Synthesis of this compound
-
Preparation of Cinnamoyl Chloride:
-
To a solution of trans-cinnamic acid (1.0 equivalent) in an anhydrous solvent like tetrahydrofuran (THF), add thionyl chloride (SOCl₂) (2.0 equivalents).[7]
-
Reflux the mixture for 12 hours. The progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield crude cinnamoyl chloride, which can often be used directly in the next step.
-
-
Amide Coupling:
-
Dissolve 2-bromoaniline (1.0 equivalent) and a base such as triethylamine (2.0 equivalents) in anhydrous THF.[7]
-
Cool the solution in an ice bath to 0°C.
-
Slowly add a solution of cinnamoyl chloride (1.0 equivalent) in anhydrous THF to the cooled amine solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
-
Work-up and Purification:
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1N HCl) to remove excess base and unreacted aniline, followed by a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.[8]
-
Characterization
The identity and purity of the synthesized this compound are confirmed using standard spectroscopic techniques:
-
¹H NMR & ¹³C NMR: To confirm the molecular structure by analyzing the chemical shifts and coupling constants of protons and carbons.[8][9]
-
FTIR Spectroscopy: To identify characteristic functional groups, such as the N-H stretch (~3280 cm⁻¹), the C=O stretch of the amide (~1650 cm⁻¹), and the C=C stretch of the alkene.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[9]
Biological Activities and Potential Mechanism of Action
The cinnamamide scaffold is a versatile pharmacophore, and its derivatives have demonstrated a wide array of biological activities.[1][10] While direct studies on this compound are specific, extensive research on closely related analogs provides strong evidence for its therapeutic potential, particularly as an anticancer agent.
Anticancer and Antiproliferative Activity
The most significant therapeutic potential for cinnamamide derivatives, including this compound, lies in their anticancer properties.[11][12][13] Studies on related N-aryl cinnamamides have shown potent cytotoxic activity against a variety of human cancer cell lines.[11][14] For instance, a series of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl) cinnamides, which share the core N-phenyl cinnamamide structure, exhibited potent cytotoxicity against non-small cell lung cancer (A549) cells with IC₅₀ values in the nanomolar range.[14] The presence and position of halogen substituents on the N-phenyl ring are often critical for this activity.[15]
Mechanism of Action: Tubulin Polymerization Inhibition
A primary mechanism underlying the anticancer effect of many cinnamamide derivatives is the disruption of microtubule dynamics.[14] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell shape.[16]
Microtubule Targeting Agents (MTAs) are a cornerstone of cancer chemotherapy. They function by either stabilizing or destabilizing microtubules, ultimately leading to mitotic arrest at the G2/M phase of the cell cycle and inducing apoptosis (programmed cell death).[16][17]
Several cinnamamide derivatives have been identified as microtubule destabilizing agents that inhibit tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[14][18] This binding prevents the assembly of α- and β-tubulin dimers into microtubules. The disruption of the microtubule network triggers a mitotic checkpoint, halting the cell cycle and initiating apoptotic pathways. Molecular docking studies and tubulin polymerization assays on potent cinnamamide analogs have confirmed this mechanism of action.[14]
Other Potential Biological Activities
-
Antimicrobial Activity: Various N-arylcinnamamides have shown promising activity against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Mycobacterium tuberculosis.[3] They have also demonstrated antifungal properties.[3][19] The mechanism may involve disruption of the microbial cell membrane or inhibition of essential enzymes.[19]
-
Antioxidant Activity: Cinnamic acid and its derivatives are known antioxidants.[7][20] Some N-phenyl cinnamamide derivatives protect cells against oxidative stress by activating the Nrf2/ARE pathway, which upregulates the synthesis of endogenous antioxidants like glutathione.[7]
-
Central Nervous System (CNS) Activity: The broader cinnamamide class has been explored for various CNS disorders, with derivatives showing anticonvulsant, antidepressant, and neuroprotective properties.[2] Some act as antagonists at NMDA receptors, highlighting the scaffold's versatility.[21]
Structure-Activity Relationships (SAR)
The biological activity of N-phenyl cinnamamides is highly dependent on the substitution patterns on both the cinnamoyl phenyl ring and the N-phenyl ring. Analysis of various analogs allows for the deduction of key structure-activity relationships (SAR):
| Structural Modification | Impact on Activity (Generally) | Rationale / Example |
| Substituents on N-Phenyl Ring | Electron-withdrawing groups (e.g., halogens, CF₃) often enhance anticancer and antimicrobial activity.[3] | The 2-bromo group in the target molecule likely contributes to enhanced binding affinity through halogen bonding or by influencing the conformation of the molecule. Derivatives with 3,5-bis(trifluoromethyl) or 3,5-dichloro substitutions show high activity.[3] |
| Position of Substituents | The position of substituents on the N-phenyl ring is crucial. Ortho, meta, and para substitutions can lead to vastly different potencies. | The ortho-bromo substitution in this compound may enforce a specific dihedral angle between the phenyl rings, which could be optimal for binding to the target protein. |
| Substituents on Cinnamoyl Ring | Hydroxy or methoxy groups can modulate activity, particularly antioxidant and Nrf2-activating properties.[7] | A meta-hydroxy group on the cinnamoyl ring was found to be favorable for Nrf2 activation.[7] |
| Amide Linker | The rigidity and orientation of the amide bond are critical for activity. | The trans-configuration of the double bond is generally essential for potent activity. |
Applications and Future Directions
This compound serves as a valuable molecule for both synthetic chemistry and drug discovery.
-
Intermediate in Organic Synthesis: It is a useful building block for synthesizing more complex heterocyclic compounds and potential drug candidates.[4]
-
Lead Compound in Drug Discovery: Its profile as a potential microtubule inhibitor makes it an attractive starting point for the development of novel anticancer agents. The presence of the bromine atom provides a handle for further chemical modification through cross-coupling reactions to explore the chemical space and optimize activity.
Future research should focus on:
-
Lead Optimization: Synthesizing a focused library of analogs to further refine the SAR, aiming to enhance potency against cancer cells while minimizing toxicity to normal cells.
-
In Vivo Studies: Evaluating the efficacy, pharmacokinetics, and safety profile of this compound and its optimized derivatives in animal models of cancer.
-
Target Deconvolution: While tubulin is a likely target, comprehensive studies are needed to confirm this and to explore potential off-target effects or alternative mechanisms of action.
-
Exploration of Other Therapeutic Areas: Given the broad bioactivity of the cinnamamide scaffold, investigating the potential of this compound in antimicrobial, anti-inflammatory, or neuroprotective applications is warranted.
Conclusion
This compound emerges from a privileged class of compounds with significant therapeutic promise. Its straightforward synthesis and amenability to chemical modification make it an excellent platform for medicinal chemistry exploration. The strong evidence pointing towards microtubule destabilization as a primary mechanism of action positions this compound and its derivatives as promising candidates for the development of next-generation anticancer agents, particularly for overcoming drug resistance associated with existing microtubule-targeting drugs. Further rigorous investigation is essential to fully unlock its clinical potential.
References
- 1. Cinnamamide: An insight into the pharmacological advances and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 7. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ashdin.com [ashdin.com]
- 10. Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: Synthesis, antiproliferative activity, and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of substituted N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in Microtubule Targeting Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure-activity relationship of N-(phenylalkyl)cinnamides as novel NR2B subtype-selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of N-(2-Bromophenyl)cinnamamide
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-(2-Bromophenyl)cinnamamide Quantification
This compound is a synthetic organic compound with a molecular formula of C₁₅H₁₂BrNO.[1] Its structure, featuring a brominated phenyl ring attached to a cinnamamide backbone, suggests potential applications in medicinal chemistry and materials science, where such scaffolds are of considerable interest. Accurate and reliable quantification of this compound is paramount for a variety of applications, including pharmacokinetic studies, quality control of starting materials and final products, and stability testing.
This comprehensive guide provides detailed analytical methods for the precise quantification of this compound. We will delve into the principles and protocols for two primary chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, we will explore the application of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful, non-destructive method for absolute quantification.
The methodologies presented herein are designed to be robust and are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines, ensuring the generation of trustworthy and reproducible data.[2][3][4][5]
Part 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a versatile and widely used technique for the quantification of organic molecules. The method's suitability for this compound stems from the presence of chromophores within the molecule—the aromatic rings and the conjugated system of the cinnamoyl moiety—which allow for sensitive detection by UV absorbance.
Causality of Methodological Choices
The selection of a reversed-phase HPLC method is based on the non-polar nature of this compound. A C18 column is chosen for its excellent retention and separation of hydrophobic compounds. The mobile phase, a mixture of acetonitrile and water, is optimized to achieve a suitable retention time and sharp peak shape. Acetonitrile is selected for its low UV cutoff and good elution strength for a broad range of organic compounds. The addition of a small amount of acid, such as glacial acetic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[6] The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure maximum sensitivity.[7][8]
Experimental Workflow: HPLC-UV Quantification
Caption: HPLC-UV workflow for this compound.
Detailed Protocol: HPLC-UV Method
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Glacial Acetic Acid (optional, for mobile phase modification)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at λmax (determined by UV scan, likely ~280-320 nm) |
| Run Time | 10 minutes (or until the analyte has eluted) |
4. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard solution with the mobile phase.
-
Sample Solution: Accurately weigh the sample containing this compound, dissolve it in a known volume of acetonitrile, and dilute as necessary to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis and Quantification:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Integrate the peak area of this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Method Validation (ICH Q2(R2) Guidelines)
To ensure the reliability of the HPLC-UV method, it must be validated according to ICH guidelines.[3][5] Key validation parameters include:
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. Peak purity analysis is recommended. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Accuracy | Percent recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[2] |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%.[9] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS offers high selectivity and sensitivity, particularly due to the presence of the bromine atom, which results in a characteristic isotopic pattern in the mass spectrum.
Causality of Methodological Choices
The choice of GC-MS is justified by the expected thermal stability and volatility of this compound, allowing it to be vaporized without decomposition in the GC inlet. A non-polar capillary column (e.g., DB-5ms) is selected to separate compounds based on their boiling points. The temperature programming of the GC oven is crucial for achieving good separation and peak shape. Electron Ionization (EI) is a standard and robust ionization technique that produces a reproducible fragmentation pattern, which can be used for both qualitative confirmation and quantitative analysis. Selected Ion Monitoring (SIM) mode is employed for quantification to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte.
Experimental Workflow: GC-MS Quantification
Caption: GC-MS workflow for this compound.
Detailed Protocol: GC-MS Method
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Dichloromethane or other suitable volatile solvent (GC grade)
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Data acquisition and processing software
3. GC-MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 150 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Selected Ion Monitoring (SIM) of characteristic ions (e.g., molecular ion and major fragments) |
4. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of dichloromethane in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock standard solution with dichloromethane.
-
Sample Solution: Prepare the sample solution in dichloromethane, ensuring the final concentration is within the calibration range.
5. Data Analysis and Quantification:
-
Inject the standards and samples into the GC-MS system.
-
Integrate the peak area of the selected ions for this compound.
-
Construct a calibration curve and quantify the sample concentration as described for the HPLC-UV method.
Method Validation (ICH Q2(R2) Guidelines)
The validation parameters for the GC-MS method are similar to those for HPLC-UV, with a strong emphasis on specificity due to the mass spectrometric detection.[3][5]
Part 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method of measurement, meaning it can provide a direct quantification of a substance without the need for a calibration curve of the same compound.[10] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11]
Causality of Methodological Choices
¹H NMR is the most commonly used nucleus for qNMR due to its high natural abundance and sensitivity.[12] For accurate quantification, a certified internal standard with a known purity and concentration is used. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.[13] Strict experimental conditions, such as a sufficient relaxation delay, must be employed to ensure complete relaxation of all relevant nuclei between scans, which is crucial for accurate integration.[10]
Detailed Protocol: qNMR Method
1. Materials and Reagents:
-
This compound
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆)
2. Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
3. Experimental Parameters:
-
Pulse Sequence: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or more).
4. Sample Preparation:
-
Accurately weigh a known amount of this compound and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Ensure complete dissolution.
5. Data Analysis and Quantification:
-
Acquire the ¹H NMR spectrum under quantitative conditions.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity or concentration of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Conclusion
This application note provides a comprehensive guide to the quantitative analysis of this compound using HPLC-UV, GC-MS, and qNMR. The choice of method will depend on the specific application, available instrumentation, and the required level of sensitivity and selectivity. For all chromatographic methods, adherence to the principles of analytical method validation as outlined by the ICH is essential to ensure the generation of accurate, reliable, and reproducible data. qNMR serves as an excellent orthogonal technique for the absolute quantification and purity assessment of reference standards.
References
- 1. 2-bromophenyl n-ethylcarbamate | Sigma-Aldrich [sigmaaldrich.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. informaticsjournals.co.in [informaticsjournals.co.in]
- 8. researchgate.net [researchgate.net]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. mdpi.com [mdpi.com]
- 11. Analytical NMR [magritek.com]
- 12. emerypharma.com [emerypharma.com]
- 13. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
Application Notes and Protocols for the In Vitro Assay Development of N-(2-Bromophenyl)cinnamamide
A Senior Application Scientist's Guide to Characterizing a Novel Cinnamamide Derivative
Introduction
The cinnamamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] N-(2-Bromophenyl)cinnamamide is a specific derivative of this class. While the broader family of cinnamamides has been explored, the unique substitution pattern of a bromophenyl group at the nitrogen of the amide linkage warrants a detailed investigation into its specific biological effects and mechanism of action.
This guide provides a comprehensive framework for the initial in vitro characterization of this compound, with a focus on its potential as an anticancer agent. We will proceed with a logical, tiered assay cascade, beginning with broad cytotoxicity screening and progressing to more focused mechanistic studies. The protocols provided herein are designed to be robust and self-validating, offering researchers a clear path to generating high-quality, reproducible data.
Strategic Assay Cascade for Compound Characterization
A systematic approach is crucial for the efficient and effective characterization of a novel compound. The following workflow outlines a tiered strategy, starting with a broad assessment of bioactivity and progressively narrowing the focus to elucidate the specific mechanism of action.
Figure 1: A tiered workflow for the in vitro characterization of this compound.
Part 1: Primary Cytotoxicity Screening
The initial step is to determine if this compound exhibits cytotoxic effects against cancer cells. The MTT assay is a reliable and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]
Protocol 1: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549).
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO, cell culture grade
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A common starting range is 0.1 µM to 100 µM.
-
Include a "vehicle control" (DMSO concentration matched to the highest compound concentration) and a "no-cell" blank control.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other values.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability versus the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (in this case, cell viability) is reduced by half. |
| Dose-Response Curve | A graphical representation of the relationship between the dose of a drug and the magnitude of the effect it produces. |
Part 2: Mechanistic Assays - Apoptosis Induction
If this compound demonstrates cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases.
Figure 2: Simplified diagram of the caspase-mediated apoptosis pathway.
Protocol 2: Caspase-Glo® 3/7 Assay
Objective: To quantify the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway, in response to treatment with this compound.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
White-walled, clear-bottom 96-well plates
-
Luminometer
-
Cell line of interest
-
This compound
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at the same density as the MTT assay.
-
Incubate for 24 hours.
-
Treat cells with this compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a shorter time course (e.g., 6, 12, 24 hours). Include a vehicle control.
-
-
Assay Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. This typically involves mixing a lyophilized substrate with a buffer.
-
-
Lysis and Signal Generation:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents by gentle shaking on a plate shaker for 30 seconds.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate luminometer.
-
Data Analysis:
-
Plot the relative luminescence units (RLU) for each treatment condition.
-
A significant increase in luminescence compared to the vehicle control indicates the induction of apoptosis through caspase-3/7 activation.
Part 3: Investigating Antioxidant Properties
Many cinnamamide derivatives possess antioxidant properties, which can contribute to their overall biological profile.[6][7] It is therefore prudent to assess both the direct free-radical scavenging ability of this compound and its effects on cellular oxidative stress.
Protocol 3: DPPH Free Radical Scavenging Assay
Objective: To determine the direct antioxidant potential of this compound in a cell-free system.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound
-
Ascorbic acid (positive control)
-
96-well plate
-
Plate reader (517 nm absorbance)
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.
-
Prepare serial dilutions of the test compound and ascorbic acid in methanol.
-
-
Assay Reaction:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the compound dilutions or controls to the wells.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Plot the scavenging percentage against the compound concentration to determine the EC50 (effective concentration to scavenge 50% of DPPH radicals).
Protocol 4: Cellular Reactive Oxygen Species (ROS) Assay
Objective: To measure the effect of this compound on intracellular ROS levels. The probe DCFDA-AM is a cell-permeable dye that fluoresces upon oxidation by ROS.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA-AM)
-
Tert-butyl hydroperoxide (t-BHP) or H2O2 (as an oxidative stress inducer)
-
N-acetylcysteine (NAC) (as an antioxidant control)
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence plate reader (Ex/Em ~485/535 nm)
Procedure:
-
Cell Seeding: Seed cells in a black-walled 96-well plate and incubate for 24 hours.
-
Compound Pre-treatment: Treat cells with this compound and NAC at various concentrations for 1-4 hours.
-
Probe Loading:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Load the cells with 10 µM DCFDA-AM in PBS and incubate for 30 minutes at 37°C in the dark.
-
-
Induction of Oxidative Stress:
-
Wash the cells again with PBS to remove excess probe.
-
Add PBS containing an ROS inducer (e.g., 100 µM t-BHP) to all wells except the negative control.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at time zero and then at regular intervals (e.g., every 15 minutes for 1-2 hours).
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Plot the fluorescence intensity over time. A reduction in the t-BHP-induced fluorescence by the test compound indicates intracellular antioxidant activity.
Many cinnamamides are known to interact with the Nrf2 pathway, a key regulator of the cellular antioxidant response.[8]
Figure 3: The Nrf2-Keap1 signaling pathway for antioxidant response.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in MTT assay | Uneven cell seeding; Edge effects in the plate; Compound precipitation | Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate; Check compound solubility in the final medium concentration. |
| No signal in Caspase-Glo® assay | Incorrect time point (too early/late); Compound interferes with luciferase; Cell death is non-apoptotic | Perform a time-course experiment; Run a control with purified luciferase to check for interference; Use an alternative cell death assay (e.g., LDH release for necrosis). |
| High background in ROS assay | Probe auto-oxidation; Cell autofluorescence; Incomplete probe washout | Prepare DCFDA-AM solution fresh; Include a "no-probe" control to measure background; Ensure thorough washing steps. |
References
- 1. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashdin.com [ashdin.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. mdpi.com [mdpi.com]
- 6. ashdin.com [ashdin.com]
- 7. ijbpas.com [ijbpas.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Characterizing the Bioactivity of N-(2-Bromophenyl)cinnamamide Using Cell-Based Assays
Introduction: Unveiling the Therapeutic Potential of Cinnamamide Derivatives
The cinnamamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. These derivatives have demonstrated potential as anticancer, anti-inflammatory, antioxidant, and neuroprotective agents.[1][2][3] The therapeutic effects of these compounds are often attributed to their ability to modulate key cellular pathways involved in cell proliferation, apoptosis, and oxidative stress. N-(2-Bromophenyl)cinnamamide is a member of this versatile class of molecules. While specific biological data for this particular derivative is emerging, its structural similarity to other well-characterized cinnamamides suggests it may possess significant bioactivity worthy of investigation.
This guide provides a comprehensive suite of cell-based assays to elucidate the cytotoxic, pro-apoptotic, and antioxidant activities of this compound. The protocols herein are designed for researchers in drug discovery and development, offering robust, validated methods to profile the compound's mechanism of action. We will move beyond simple procedural lists to explain the rationale behind each assay, ensuring a deep understanding of the experimental design and data interpretation.
Part 1: Assessing General Cytotoxicity
A fundamental first step in characterizing any novel compound is to determine its effect on cell viability. This allows for the determination of a therapeutic window and informs the concentration range for subsequent mechanistic studies. We will describe two common methods to assess cytotoxicity: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[5]
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.5% DMSO in medium).[4]
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO₂ incubator.[4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[4]
-
Formazan Formation: Incubate the plates for 4 hours at 37°C in the dark.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Gently shake the plates for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[4]
The percentage of cell viability is calculated relative to the vehicle-treated control cells. A dose-response curve can be plotted to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 1.25 | 100% |
| 1 | 1.18 | 94.4% |
| 5 | 0.95 | 76.0% |
| 10 | 0.63 | 50.4% |
| 25 | 0.31 | 24.8% |
| 50 | 0.15 | 12.0% |
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is another method to measure cytotoxicity. LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[6][7] The amount of LDH in the supernatant is proportional to the number of lysed cells.
Materials:
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific)
-
Treated cell culture supernatants from the cytotoxicity experiment
Procedure:
-
Prepare Controls: Set up wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[2]
-
Collect Supernatant: After the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes.[2]
-
Assay Reaction: Carefully transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.[6][7]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.[2]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).[7]
The percentage of cytotoxicity is calculated based on the absorbance readings of the treated, spontaneous release, and maximum release wells.
| Treatment | Absorbance (490 nm) | % Cytotoxicity |
| Spontaneous Release | 0.20 | 0% |
| Maximum Release | 1.50 | 100% |
| 10 µM Compound | 0.85 | 50% |
Part 2: Investigating the Induction of Apoptosis
If this compound induces cytotoxicity, it is crucial to determine if this is due to programmed cell death (apoptosis) or necrosis. Apoptosis is a controlled process characterized by specific morphological and biochemical hallmarks.
Annexin V/PI Staining for Apoptosis Detection
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[9]
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Treated cells
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with this compound for the desired time.
-
Harvest Cells: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.[10]
-
Resuspend: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of ~1 x 10⁶ cells/mL.[8]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
Caspase-3/7 Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that, once activated, cleave numerous cellular proteins, leading to the morphological changes of apoptosis.[11]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Assay Plate Setup: Prepare a white-walled 96-well plate with cells treated with this compound. Include appropriate controls.[12]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix gently and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate luminometer.
Caspase-3/7 activity is proportional to the luminescent signal. An increase in luminescence in treated cells compared to control cells indicates induction of apoptosis.
| Concentration (µM) | Luminescence (RLU) | Fold Change |
| Vehicle Control | 15,000 | 1.0 |
| 10 | 75,000 | 5.0 |
| 25 | 180,000 | 12.0 |
| 50 | 210,000 | 14.0 |
Part 3: Assessing Antioxidant Activity
Many cinnamamide derivatives exhibit antioxidant properties, often by activating the Nrf2-ARE pathway.[13] This pathway is a primary cellular defense mechanism against oxidative stress.
Cellular Reactive Oxygen Species (ROS) Assay
The DCFDA/H2DCFDA assay is used to measure intracellular ROS levels. The cell-permeable H2DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14]
Materials:
-
DCFDA/H2DCFDA - Cellular ROS Assay Kit (e.g., from Abcam, Hello Bio)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Staining: Remove the medium and incubate the cells with DCFDA working solution (typically 20 µM) for 45 minutes at 37°C.[15]
-
Treatment: Wash the cells and add the this compound. To measure ROS scavenging, co-incubate with an ROS inducer (e.g., H₂O₂ or TBHP).
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission of ~485/535 nm.[16]
Nrf2/ARE Luciferase Reporter Assay
This assay directly measures the activation of the Nrf2 antioxidant response pathway.[17] Cells are transfected with a reporter vector containing a luciferase gene under the control of the Antioxidant Response Element (ARE). Activation of the Nrf2 pathway leads to the expression of luciferase.[18][19]
Caption: Nrf2-ARE Luciferase Reporter Pathway.
Materials:
-
ARE Reporter Kit (e.g., from BPS Bioscience)
-
HepG2 cells (or other suitable cell line)
-
Transfection reagent
-
Luciferase assay system (e.g., Promega Dual-Glo®)
Procedure:
-
Transfection: Co-transfect cells with the ARE-luciferase reporter vector and a control Renilla luciferase vector.[18]
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound.
-
Incubation: Incubate for 16-24 hours.[18]
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's protocol.[18]
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. An increase in the normalized luciferase activity indicates activation of the Nrf2-ARE pathway.
Conclusion
The suite of assays presented in this application note provides a robust framework for the initial characterization of this compound's biological activity. By systematically evaluating its effects on cell viability, apoptosis, and oxidative stress pathways, researchers can gain critical insights into its therapeutic potential and mechanism of action. These foundational studies are essential for guiding further preclinical development and establishing this compound, and others in its class, as potential drug candidates.
References
- 1. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. kumc.edu [kumc.edu]
- 9. scispace.com [scispace.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. bio-protocol.org [bio-protocol.org]
- 15. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. researchgate.net [researchgate.net]
Application Note: N-(2-Bromophenyl)cinnamamide for Enzyme Inhibition Studies
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of N-(2-Bromophenyl)cinnamamide as a potential enzyme inhibitor. The cinnamamide scaffold is a recognized pharmacophore in numerous biologically active compounds, with derivatives known to target a range of enzymes, most notably Histone Deacetylases (HDACs). This guide will focus on the application of this compound for studying HDAC inhibition, presenting detailed protocols for its synthesis, characterization, and evaluation in both biochemical and cell-based assays. We provide field-proven insights into experimental design, data interpretation, and troubleshooting, ensuring scientific integrity and logical workflow for robust and reproducible results.
Introduction: The Cinnamamide Scaffold in Drug Discovery
The cinnamamide structure is a privileged scaffold in medicinal chemistry, enabling diverse molecular interactions, including hydrophobic, dipolar, and hydrogen bonding with biological targets.[1] This versatility has led to the development of cinnamamide derivatives with a wide array of pharmacological activities, including anticonvulsant, anti-inflammatory, neuroprotective, and anticancer properties.[2][3] A significant body of research has highlighted the potential of cinnamamides as enzyme inhibitors, targeting proteases, cyclooxygenases, and, notably, Histone Deacetylases (HDACs).[4][5]
HDACs are a class of enzymes crucial for epigenetic regulation. They catalyze the removal of acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression.[6] Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anticancer therapeutics.[5][7] Several cinnamoyl-based compounds, such as Belinostat and Panobinostat, are FDA-approved HDAC inhibitors, validating the cinnamamide scaffold as a key zinc-binding group (ZBG) pharmacophore for this enzyme class.[8]
This compound, the subject of this guide, incorporates the core cinnamamide structure with a 2-bromophenyl group. This substitution can influence the compound's steric and electronic properties, potentially conferring selectivity and potency for specific enzyme targets. This application note will use HDAC8, a well-studied Class I HDAC implicated in cancer, as a model target to detail the experimental workflows for characterizing this compound's inhibitory potential.[9]
Compound Synthesis, Preparation, and Handling
A reliable and well-characterized supply of the inhibitor is the foundation of any robust screening campaign. This section details a standard laboratory synthesis for this compound.
Synthesis Protocol: Amide Coupling
The most direct route for synthesizing this compound is the reaction of cinnamoyl chloride with 2-bromoaniline.
Materials:
-
Cinnamic acid
-
Thionyl chloride (SOCl₂)
-
2-bromoaniline
-
Pyridine
-
Acetone (anhydrous)
-
Ethanol (for recrystallization)
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of Cinnamoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cinnamic acid (1.0 eq) and thionyl chloride (4.0 eq). Reflux the mixture for 4-5 hours. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude cinnamoyl chloride can be used in the next step without further purification.[10]
-
Amide Formation: In a separate flask, dissolve 2-bromoaniline (1.0 eq) and pyridine (1.0 eq) in anhydrous acetone at 0°C (ice bath).[10]
-
Reaction: Slowly add the cinnamoyl chloride (dissolved in a small amount of anhydrous acetone) dropwise to the 2-bromoaniline solution while maintaining the temperature at 0°C and stirring vigorously.[10]
-
Workup: Allow the reaction mixture to stir at room temperature for 30-60 minutes. Monitor the reaction completion using Thin Layer Chromatography (TLC). Once complete, the resulting precipitate is filtered, washed with cold water, and dried.
-
Purification: Recrystallize the crude product from absolute ethanol to yield pure this compound as a solid.
-
Characterization: Confirm the identity and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Melting Point analysis. The expected product is a white or off-white crystalline solid.
Solubility and Stock Solution Preparation
-
Solubility: this compound is generally insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[11]
-
Stock Solution: For biological assays, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final concentration of DMSO in the assay buffer is low (typically <0.5%) to prevent solvent-induced artifacts.
Biochemical Assays: Determining Inhibitory Potency and Mechanism
Biochemical assays using purified enzymes are the first step in characterizing a potential inhibitor. They allow for the determination of key parameters like the half-maximal inhibitory concentration (IC₅₀) and the mechanism of inhibition.
Workflow for Biochemical Characterization
Caption: Workflow for biochemical evaluation of this compound.
Protocol: IC₅₀ Determination using a Fluorometric HDAC8 Assay
This protocol is adapted from commercially available fluorometric HDAC assay kits, which provide a convenient and sensitive method for measuring enzyme activity.[1][12]
Principle: The assay utilizes a fluorogenic substrate containing an acetylated lysine residue. When deacetylated by HDAC8, a developer solution cleaves the peptide bond, releasing a fluorophore. The fluorescence intensity is directly proportional to HDAC8 activity.
Materials:
-
Recombinant human HDAC8 enzyme
-
Fluorogenic HDAC8 substrate (e.g., Fluor de Lys®-Substrate)
-
HDAC Assay Buffer
-
Developer solution (e.g., Fluor de Lys®-Developer)
-
Trichostatin A (TSA) or other known HDAC inhibitor (positive control)
-
This compound stock solution in DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents as recommended by the kit manufacturer. Dilute the HDAC8 enzyme and substrate in HDAC Assay Buffer to the desired working concentrations.
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in HDAC Assay Buffer. A typical starting range might be from 100 µM down to 1 nM. Also, prepare controls: "No Enzyme," "No Inhibitor" (100% activity), and a positive control inhibitor (e.g., TSA).
-
Assay Plate Setup: To the wells of the 96-well plate, add the components in the following order:
-
HDAC Assay Buffer
-
Diluted this compound or control solutions
-
Diluted HDAC8 enzyme (add to all wells except "No Enzyme" control)
-
-
Enzyme-Inhibitor Pre-incubation: Gently mix and incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the diluted fluorogenic substrate to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Reaction Termination and Development: Stop the reaction by adding the Developer solution to all wells. Incubate at room temperature for 15-30 minutes to allow for fluorophore development.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the specified wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence ("No Enzyme" control) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the "No Inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.[13]
-
Protocol: Mechanism of Action (MoA) Study via Kinetic Analysis
Determining the mechanism of inhibition (e.g., competitive, non-competitive) provides critical insight into how the compound interacts with the enzyme. Lineweaver-Burk plots are a classic tool for visualizing and distinguishing these mechanisms.[2][14]
Procedure:
-
Experimental Setup: Perform the HDAC8 fluorometric assay as described above, but with a matrix of varying substrate and inhibitor concentrations.
-
Select at least two fixed concentrations of this compound (e.g., at its IC₅₀ and 2x IC₅₀) and a no-inhibitor control.
-
For each inhibitor concentration, measure the initial reaction velocity (rate of fluorescence increase) across a range of substrate concentrations (e.g., from 0.2x Km to 10x Km for the substrate).
-
-
Data Collection: Measure the initial reaction rate (V₀) for each condition.
-
Data Transformation: Calculate the reciprocal of the substrate concentration (1/[S]) and the reciprocal of the initial velocity (1/V₀).
-
Lineweaver-Burk Plot: Plot 1/V₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration. This double reciprocal plot linearizes the Michaelis-Menten kinetics.[4]
-
Interpretation:
-
Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).
-
Uncompetitive Inhibition: Lines will be parallel (both apparent Km and Vmax decrease).
-
Mixed Inhibition: Lines will intersect in the second or third quadrant, but not on an axis.
-
| Inhibition Type | Vmax | Km | Lineweaver-Burk Plot Appearance |
| No Inhibitor | Vmax | Km | Baseline |
| Competitive | Unchanged | Increases | Lines intersect on the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Parallel lines |
Cell-Based Assays: Assessing Cellular Efficacy and Phenotype
While biochemical assays are crucial, demonstrating an inhibitor's activity in a cellular context is a critical step in drug development. Cell-based assays confirm target engagement and reveal the downstream physiological consequences of enzyme inhibition.
Pathway Diagram: HDACs in Chromatin Regulation
Caption: Role of HDACs in chromatin remodeling and gene expression.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
HDAC inhibitors are known to cause cell cycle arrest, often at the G1 or G2/M phase. This can be quantified using flow cytometry.
Materials:
-
HeLa cells (or other relevant cancer cell line)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HeLa cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the biochemical IC₅₀) and a vehicle control (DMSO) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash once with cold PBS.
-
Fixation: Centrifuge the cells (300 x g, 5 min) and discard the supernatant. Resuspend the cell pellet by gently vortexing while adding 1 mL of ice-cold 70% ethanol dropwise to prevent clumping.[14]
-
Storage: Incubate the cells on ice for at least 30 minutes for fixation. Cells can be stored at -20°C for several weeks at this stage.[14]
-
Staining: Pellet the fixed cells by centrifugation (increase speed to ~500 x g). Wash twice with PBS. Resuspend the cell pellet in PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).[6]
-
Incubation: Incubate at room temperature for 15-30 minutes, protected from light.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. The PI fluorescence should be measured on a linear scale.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated samples to the vehicle control.
Protocol: Apoptosis Detection via Caspase-3 Activity Assay
A common consequence of HDAC inhibition in cancer cells is the induction of apoptosis. Caspase-3 is a key executioner caspase in this process.
Materials:
-
Treated and control cells (from a parallel experiment to 4.2)
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microcentrifuge
-
96-well plate
-
Microplate reader (absorbance at 400-405 nm)
Procedure:
-
Cell Lysate Preparation: Pellet 3-5 million treated and control cells. Resuspend the pellet in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.[15]
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.[15]
-
Protein Quantification: Transfer the supernatant (cytosolic extract) to a fresh tube. Determine the protein concentration of each lysate (e.g., using a Bradford or BCA assay).
-
Assay Setup: In a 96-well plate, add 50-200 µg of protein from each sample, adjusting the volume with cell lysis buffer.
-
Reaction Mix: Prepare the 2x Reaction Buffer containing DTT as per the kit instructions. Add 50 µL of this mix to each sample.[13]
-
Substrate Addition: Add 5 µL of the DEVD-pNA substrate to each well to initiate the reaction.[13]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance readings of the treated samples to the untreated control to determine the fold-increase in Caspase-3 activity.
Conclusion and Future Directions
This guide outlines a systematic and robust workflow for evaluating this compound as a potential enzyme inhibitor, using HDAC8 as a primary example. By following these protocols, researchers can reliably determine the compound's inhibitory potency (IC₅₀), understand its mechanism of action, and confirm its efficacy in a cellular context through analysis of key phenotypic outcomes like cell cycle arrest and apoptosis. The principles and methods described herein are broadly applicable to the study of other cinnamamide derivatives and can be adapted for various enzyme targets. The versatility of the cinnamamide scaffold ensures its continued relevance in the discovery of novel therapeutic agents.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. HDAC8 Activity Assay Kit (Fluorometric) (ab156069) | Abcam [abcam.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Preparation of Splicing Competent Nuclear Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. med.upenn.edu [med.upenn.edu]
- 10. ashdin.com [ashdin.com]
- 11. chembk.com [chembk.com]
- 12. HDAC8 Fluorogenic Assay Kit - BPS Bioscience [bioscience.co.uk]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: N-(2-Bromophenyl)cinnamamide as a Potential Anticancer Agent
Prepared by: Gemini, Senior Application Scientist
Introduction
Cinnamic acid and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects[1]. A growing body of evidence highlights the potential of cinnamamide derivatives as a promising class of anticancer agents[2][3]. These compounds have demonstrated efficacy against a variety of cancer cell lines, acting through mechanisms such as the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways crucial for cancer cell proliferation and survival[2][4][5].
This document provides a detailed guide for researchers, scientists, and drug development professionals on the evaluation of N-(2-Bromophenyl)cinnamamide as a potential anticancer therapeutic. While comprehensive studies on this specific molecule are emerging, this guide synthesizes data from structurally related cinnamamide analogues to propose a scientifically grounded framework for its investigation. The presence of a bromophenyl group is of particular interest, as halogen substitution can significantly influence the pharmacological activity of a compound, a feature noted for enhancing anticancer effects in other molecular scaffolds[6][7].
The protocols outlined herein are designed to be robust and self-validating, providing a clear rationale for each experimental step. This guide will cover the proposed mechanism of action, detailed methodologies for in vitro evaluation, and data interpretation.
Proposed Mechanism of Action
Based on the literature for related cinnamamide derivatives, this compound is hypothesized to exert its anticancer effects through the induction of apoptosis, potentially mediated by the modulation of the Bcl-2 family of proteins and the activation of caspase cascades. Cinnamic acid derivatives have been shown to arrest cell cycle progression, often at the G1 or G2/M phase, thereby inhibiting uncontrolled cell division[2]. Furthermore, some cinnamamides act as inhibitors of matrix metalloproteinases (MMPs), enzymes that play a critical role in tumor invasion and metastasis[4][8].
A plausible signaling pathway for the pro-apoptotic activity of this compound is depicted below. This pathway suggests that the compound may induce cellular stress, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates the caspase cascade, culminating in the execution of apoptosis.
Caption: Proposed apoptotic signaling pathway for this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the amidation of cinnamoyl chloride with 2-bromoaniline. General synthetic procedures for cinnamamides are well-documented[9][10].
Materials:
-
Cinnamoyl chloride
-
2-Bromoaniline
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
3N Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve cinnamoyl chloride (1.0 equivalent) in anhydrous THF.
-
To this solution, add 2-bromoaniline (1.0 equivalent) and triethylamine (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate and wash with 3N HCl, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Characterize the final product by ¹H-NMR, ¹³C-NMR, and HRMS to confirm its structure and purity[10].
In Vitro Anticancer Activity Assessment
This protocol assesses the cytotoxic effect of this compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase, which is proportional to the number of viable cells[3][11].
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])[5][12]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Exemplary Data for Cinnamamide Derivatives:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| (E)-3-(4-fluorophenyl)-N-(4-fluorophenylsulfonyl)acrylamide | Various | 0.8 µg/mL | [12] |
| (E)-3-(4-bromophenyl)-N-(4-fluorophenylsulfonyl)acrylamide | Various | 1.2 µg/mL | [12] |
| Compound 36f | HepG2 | 0.74 | [2] |
| Compound 8f | Jurkat | 0.035 | [5][11] |
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with a compromised membrane).
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bax, Bcl-2, and cleaved Caspase-3.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Conclusion
The protocols and application notes provided in this guide offer a comprehensive framework for the initial investigation of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity, pro-apoptotic effects, and impact on key signaling proteins, researchers can build a robust preclinical data package. The broader family of cinnamamide derivatives has shown significant promise, and a thorough investigation of this compound is a logical and scientifically supported next step in the development of novel cancer therapeutics.
References
- 1. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polyphosphoric Acid-Promoted Efficient Synthesis of Cinnamides via Aldol Condensation of Amide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating the Anti-inflammatory Properties of N-(2-Bromophenyl)cinnamamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Cinnamamide Derivatives in Inflammation
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key objective in modern pharmacology is the identification of novel small molecules that can safely and effectively modulate inflammatory pathways.
The cinnamamide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][2][3][4]. Cinnamic acid and its derivatives are known to possess interesting biological properties, and their synthetic derivatives, such as N-arylcinnamamides, have shown promise as modulators of key inflammatory signaling cascades[5][6]. Specifically, several N-arylcinnamamide derivatives have been shown to significantly attenuate the lipopolysaccharide (LPS)-induced activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes[5][7].
This document provides a comprehensive guide for the investigation of a specific analogue, N-(2-Bromophenyl)cinnamamide , as a potential anti-inflammatory agent. We will outline the theoretical framework for its mechanism of action, provide detailed protocols for its evaluation in established in vitro and in vivo models, and offer insights into data interpretation. The methodologies described herein are designed to form a self-validating experimental workflow, enabling researchers to rigorously assess the compound's therapeutic potential.
Proposed Mechanism of Action: Targeting the NF-κB Signaling Pathway
Based on preliminary studies of structurally related N-arylcinnamamides, a primary hypothesis for the anti-inflammatory activity of this compound is its ability to inhibit the NF-κB signaling pathway[5]. In unstimulated cells, NF-κB is sequestered in the cytoplasm through its association with the inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS (a component of the outer membrane of Gram-negative bacteria), activate a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).
We propose that this compound may interfere with this cascade, potentially by inhibiting the phosphorylation or degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.
Caption: Hypothesized mechanism of this compound on the NF-κB pathway.
Part 1: In Vitro Evaluation of Anti-inflammatory Activity
The initial assessment of this compound's anti-inflammatory potential should be conducted using in vitro cell-based assays. These assays are crucial for establishing a dose-response relationship, assessing cytotoxicity, and elucidating the underlying mechanism of action. A common and effective model involves the use of murine macrophage-like RAW 264.7 cells or human monocytic THP-1 cells, which can be differentiated into macrophages[8][9].
Workflow for In Vitro Screening
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Protocol 1.1: Cell Viability (MTT) Assay
Causality: Before assessing anti-inflammatory effects, it is imperative to determine the non-toxic concentration range of this compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in inflammatory markers should not be a result of cytotoxicity.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.
Protocol 1.2: Measurement of Nitric Oxide (NO) Production
Causality: Overproduction of nitric oxide by iNOS is a hallmark of inflammation[9][10]. The Griess assay is a straightforward colorimetric method to quantify nitrite, a stable and nonvolatile breakdown product of NO.
Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with LPS only, and cells treated with a known inhibitor (e.g., L-NAME).
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol 1.3: Quantification of Pro-inflammatory Cytokines (ELISA)
Causality: TNF-α and IL-6 are key pro-inflammatory cytokines that mediate the inflammatory response[8]. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying these cytokines in the cell culture supernatant.
Methodology:
-
Sample Preparation: Collect cell culture supernatants from cells treated as described in Protocol 1.2.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific commercial kits being used.
-
Data Analysis: Generate a standard curve using the provided recombinant cytokine standards. Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.
| Hypothetical In Vitro Data | Vehicle Control (LPS) | Compound (10 µM + LPS) | Compound (25 µM + LPS) | Positive Control (Dexamethasone) |
| Cell Viability (%) | 100 ± 5.2 | 98.5 ± 4.8 | 96.2 ± 5.5 | 99.1 ± 4.1 |
| NO Production (µM) | 45.2 ± 3.1 | 28.7 ± 2.5 | 15.4 ± 1.9 | 10.1 ± 1.5 |
| TNF-α (pg/mL) | 1250 ± 110 | 780 ± 95 | 450 ± 60 | 320 ± 55 |
| IL-6 (pg/mL) | 980 ± 85 | 610 ± 70 | 350 ± 50 | 280 ± 45 |
| p < 0.05, *p < 0.01 compared to Vehicle Control (LPS). Data are represented as Mean ± SD. |
Part 2: In Vivo Evaluation of Anti-inflammatory Activity
Following promising in vitro results, the next logical step is to evaluate the efficacy of this compound in a preclinical animal model of inflammation. The carrageenan-induced paw edema model in rodents is a widely used and well-characterized model of acute inflammation[11][12][13].
Protocol 2.1: Carrageenan-Induced Paw Edema in Rats
Causality: The injection of carrageenan into the paw induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is associated with the production of prostaglandins and the infiltration of neutrophils, which are key targets for many anti-inflammatory drugs[12]. Measuring the reduction in paw volume provides a direct indication of the compound's anti-inflammatory effect in vivo.
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (180-200g) for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC, oral)
-
Group 2: Carrageenan Control (Vehicle + Carrageenan)
-
Group 3: Test Compound (e.g., 25 mg/kg, oral) + Carrageenan
-
Group 4: Test Compound (e.g., 50 mg/kg, oral) + Carrageenan
-
Group 5: Standard Drug (e.g., Indomethacin, 10 mg/kg, oral) + Carrageenan
-
-
Compound Administration: Administer the test compound, standard drug, or vehicle orally 60 minutes before the carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat (except the vehicle control group).
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.
-
| Hypothetical In Vivo Data | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Carrageenan Control | 0.85 ± 0.07 | - |
| Compound (25 mg/kg) | 0.55 ± 0.06 | 35.3% |
| Compound (50 mg/kg) | 0.38 ± 0.05 | 55.3% |
| Indomethacin (10 mg/kg) | 0.32 ± 0.04 | 62.4% |
| p < 0.05, *p < 0.01 compared to Carrageenan Control. Data are represented as Mean ± SD. |
References
- 1. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ir.vistas.ac.in [ir.vistas.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. wuxibiology.com [wuxibiology.com]
- 12. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpras.com [ijpras.com]
Application Notes and Protocols for Investigating the Neuroprotective Potential of N-(2-Bromophenyl)cinnamamide
Introduction: The cinnamamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential for disorders of the central nervous system (CNS).[1] Derivatives of cinnamamide have demonstrated a wide array of pharmacological activities, including anticonvulsant, antidepressant, analgesic, and notably, neuroprotective effects.[1][2] These compounds are being investigated for their potential in multifactorial diseases like Alzheimer's and Parkinson's disease, as well as for mitigating neuronal damage in cerebral ischemia.[3][4][5] N-(2-Bromophenyl)cinnamamide is a specific derivative within this class. While direct, extensive neuroprotective research on this particular molecule is emerging, its structural similarity to other neurologically active cinnamamides makes it a compelling candidate for investigation.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the neuroprotective properties of this compound. The protocols detailed herein are based on established methodologies successfully applied to analogous cinnamamide derivatives, offering a robust starting point for rigorous scientific inquiry.
Physicochemical Properties of this compound:
| Property | Value | Source |
| IUPAC Name | (E)-N-(2-bromophenyl)-3-phenylprop-2-enamide | [] |
| Molecular Formula | C₁₅H₁₂BrNO | [] |
| Boiling Point | 470.4°C at 760 mmHg | [] |
| Density | 1.455g/cm³ | [] |
Part 1: Plausible Mechanisms of Action & Signaling Pathways
Based on extensive research into the cinnamamide class, this compound may exert neuroprotective effects through several interconnected pathways. The primary hypothesized mechanisms include antioxidant defense activation, anti-apoptotic signaling, and modulation of neuroinflammation.
Activation of the Nrf2 Antioxidant Response Pathway
A key mechanism for neuroprotection by cinnamamide derivatives is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway.[7] Nrf2 is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, a common feature in neurodegenerative diseases, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of a suite of protective genes.
-
Causality: The α,β-unsaturated carbonyl moiety in the cinnamamide structure can act as a Michael acceptor, reacting with cysteine residues on Keap1, the cytosolic repressor of Nrf2. This modification leads to the release and nuclear translocation of Nrf2.
-
Downstream Effects: Activated Nrf2 upregulates the production of antioxidant enzymes such as hemeoxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione (GSH) synthesis.[7] This bolsters the cell's capacity to neutralize reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[7]
References
- 1. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnamamide: An insight into the pharmacological advances and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Cinnamide Derivatives as Neuroprotective Agents for the Treatment of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective potential of cinnamoyl derivatives against Parkinson's disease indicators in Drosophila melanogaster and in silico models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note & Protocol: A High-Throughput Phenotypic Screening Strategy for the Discovery of Bioactive N-(2-Bromophenyl)cinnamamide Analogs
Abstract
The cinnamamide scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous natural products and its role as a template for therapeutically active molecules.[1][2] Its inherent α,β-unsaturated carbonyl moiety acts as a Michael acceptor, presenting an opportunity for covalent interaction with biological targets, a mechanism leveraged by approximately 30% of marketed drugs.[1][3] This application note details a comprehensive high-throughput screening (HTS) strategy for the discovery and characterization of novel bioactive analogs of N-(2-Bromophenyl)cinnamamide. We eschew a traditional target-based approach in favor of a more powerful, unbiased phenotypic screening cascade.[4][5] This methodology, centered around high-content imaging, is designed to identify compounds that induce a desired cellular phenotype, thereby enabling the discovery of first-in-class molecules with novel mechanisms of action.[6][7] We provide detailed protocols for analog library development, primary and secondary screening, hit triage, and initial mechanism-of-action (MoA) validation, offering a robust framework for researchers in drug discovery.
Introduction: The Rationale for Phenotypic Screening of Cinnamamides
Historically, drug discovery has been dominated by the "lock-and-key" model, focusing on designing ligands for a specific, validated biological target. This is known as target-based drug discovery (TDD).[4] However, a statistical analysis of first-in-class drugs revealed that a disproportionate number originated from phenotypic screening, where compounds are selected based on their effect on cellular or organismal models of disease, often without prior knowledge of the molecular target.[6] This approach, also called "classical pharmacology," allows the biological system itself to reveal the most relevant intervention points.[4]
The cinnamamide scaffold is an ideal candidate for phenotypic discovery. Derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[8][9][10][11] The core structure features an electrophilic α,β-unsaturated amide system, a potential "warhead" for forming covalent bonds with nucleophilic amino acid residues (e.g., cysteine) on target proteins.[1][3] This covalent mechanism can lead to enhanced potency and prolonged duration of action.[3]
Screening a library of this compound analogs through a phenotypic lens allows for the unbiased identification of compounds that modulate complex disease pathways in ways that might not be predicted.[5] The primary challenge of this approach—target deconvolution—is now addressable with modern chemoproteomic and MoA determination methods, making phenotypic screening a highly attractive strategy for discovering novel therapeutics.[6] This guide outlines a complete workflow, from analog synthesis to validated hit identification.
Part I: Analog Library Design & Synthesis Strategy
A successful screening campaign begins with a high-quality, structurally diverse compound library. The this compound scaffold offers two primary points for diversification (R¹ and R²) to explore the structure-activity relationship (SAR).
General Synthetic Scheme: The most direct approach involves the condensation of various substituted cinnamoyl chlorides with a diverse panel of substituted anilines. A common synthetic route is the acylation of an amine with a cinnamic acid derivative.[11][12]
-
Step 1 (Activation): A substituted cinnamic acid (varying R¹) is activated, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride.[10]
-
Step 2 (Condensation): The activated cinnamoyl species is then reacted with a substituted aniline (varying R²) in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to yield the final N-arylcinnamamide analog.[10][11]
Caption: Analog library synthesis workflow.
Library Design Considerations:
-
R¹ Group (Cinnamic Ring): Modifications here can influence interactions with the target protein and modulate the reactivity of the Michael acceptor. Include electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -Cl, -CF₃, -NO₂) groups at ortho, meta, and para positions.[1]
-
R² Group (Aniline Ring): The N-aryl moiety significantly impacts physicochemical properties like solubility and cell permeability, as well as providing additional vectors for target engagement. The initial focus is on analogs of 2-bromoaniline, but this can be expanded to other halogenated anilines and those with diverse electronic and steric properties.
Part II: High-Throughput Screening Cascade
A tiered approach is essential to efficiently identify high-quality hits from a large library while minimizing resources spent on false positives. Our proposed cascade progresses from a broad primary screen to increasingly specific validation assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Cinnamamide: An insight into the pharmacological advances and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms - Oreate AI Blog [oreateai.com]
- 4. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 5. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 6. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. ikm.org.my [ikm.org.my]
- 9. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashdin.com [ashdin.com]
- 11. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyphosphoric Acid-Promoted Efficient Synthesis of Cinnamides via Aldol Condensation of Amide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-Bromophenyl)cinnamamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N-(2-Bromophenyl)cinnamamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction yields and overcome common experimental hurdles. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to ensure your success.
Troubleshooting Guide: Enhancing Your Synthesis Yield
Low yields in the synthesis of this compound can be frustrating. This section addresses the most common issues encountered during the Schotten-Baumann reaction, the primary method for this synthesis, which involves the acylation of an amine with an acid chloride.[1][2][3]
Question 1: My reaction yield is significantly lower than expected. What are the primary causes?
Several factors can contribute to diminished product formation. A systematic approach to troubleshooting is often the most effective.
Potential Causes & Solutions:
-
Incomplete Acyl Chloride Formation: The conversion of cinnamic acid to cinnamoyl chloride is a critical first step. If this reaction is incomplete, you will have less electrophile available for the subsequent amidation.
-
Solution: Ensure your chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is fresh and used in a slight excess (e.g., 1.5 equivalents).[4] The reaction can be gently heated, and completion can be monitored by the cessation of gas evolution (SO₂ or HCl).[4] For challenging substrates, adding a catalytic amount of N,N-dimethylformamide (DMF) can promote the formation of the acid chloride.[4]
-
-
Amine Deactivation: 2-bromoaniline, like other amines, is basic and can be protonated by the HCl generated during the acylation reaction.[1] This forms an ammonium salt, rendering the amine non-nucleophilic and unable to react with the cinnamoyl chloride.[4][5]
-
Solution: The reaction must be performed in the presence of a base to neutralize the HCl as it is formed.[1][2] An excess of a non-nucleophilic organic base like triethylamine or pyridine is commonly used in anhydrous conditions.[2] Alternatively, under aqueous biphasic Schotten-Baumann conditions, an inorganic base like sodium hydroxide or sodium carbonate is used.[1][]
-
-
Hydrolysis of Cinnamoyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis by water. This side reaction will consume your electrophile, reducing the yield of the desired amide.
-
Solution: It is crucial to use anhydrous solvents (e.g., DCM, THF) and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[5]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time all play a significant role.
-
Solution: The acylation is often exothermic and is typically performed at 0°C or room temperature to minimize side reactions.[] Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally good choices.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[5][7]
-
Question 2: I'm observing significant impurity formation. How can I achieve a cleaner reaction?
Side reactions are a common challenge in amide synthesis. Identifying and mitigating these pathways is key to improving purity and yield.
Common Side Reactions & Mitigation Strategies:
-
Diacylation of the Amine: While less common with secondary anilines, primary amines can sometimes undergo double acylation.
-
Mitigation: Use a controlled stoichiometry, typically a slight excess of the amine relative to the acyl chloride, to favor mono-acylation. Adding the cinnamoyl chloride dropwise to the solution of 2-bromoaniline and base can also help maintain a low concentration of the acylating agent, disfavoring diacylation.[3]
-
-
Hydrolysis of the Acyl Chloride: As mentioned previously, this is a major competing reaction.
-
Mitigation: Rigorous exclusion of water through the use of anhydrous solvents and an inert atmosphere is paramount.[5]
-
-
Reaction with Solvent: Certain solvents can compete with the amine for the acyl chloride.
-
Mitigation: Avoid nucleophilic solvents. Stick to inert, aprotic solvents such as DCM, THF, or ethyl acetate.[2]
-
Visualizing the Troubleshooting Workflow
To aid in diagnosing issues with your synthesis, the following workflow diagram outlines a logical progression of checks and potential solutions.
Caption: Troubleshooting workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing concise and scientifically grounded answers.
Q1: What is the underlying mechanism of this reaction? A: The synthesis of this compound from 2-bromoaniline and cinnamoyl chloride follows a nucleophilic acyl substitution mechanism, often under Schotten-Baumann conditions.[3][8][9] The lone pair of electrons on the nitrogen atom of 2-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cinnamoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base is present to neutralize the HCl byproduct, driving the reaction to completion.[1][3]
Q2: Which base is optimal for this synthesis? A: The choice of base is critical and depends on the specific reaction conditions.
-
Aqueous Biphasic System (Schotten-Baumann): An aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is effective.[1][] The base neutralizes the HCl in the aqueous phase, preventing the protonation of the amine.
-
Anhydrous Organic System: A tertiary amine like triethylamine (Et₃N) or pyridine is commonly used.[2][] These act as acid scavengers without competing as nucleophiles. For sterically hindered substrates, a non-nucleophilic base like diisopropylethylamine (DIPEA) may be preferred.[7]
Q3: How can I effectively monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials (2-bromoaniline and cinnamoyl chloride) and the product (this compound). The disappearance of the limiting reagent (usually the acyl chloride) and the appearance of the product spot indicate reaction progression. For more quantitative analysis, LC-MS can be employed.[5][7]
Q4: What is the best method for purifying the final product? A: this compound is a solid at room temperature.[10] After an aqueous workup to remove the base and any salts, the crude product can often be purified by recrystallization from a suitable solvent, such as ethanol.[3] If significant impurities remain, column chromatography on silica gel is a reliable method for obtaining a highly pure product.[11]
Reaction Parameter Summary
For clarity, the key quantitative parameters for a successful synthesis are summarized below.
| Parameter | Recommended Conditions | Rationale |
| Reactant Ratio | 1.0 eq. Cinnamoyl Chloride : 1.0-1.2 eq. 2-Bromoaniline | A slight excess of the amine can help ensure complete consumption of the more valuable acyl chloride. |
| Base Stoichiometry | 1.1-2.0 eq. (e.g., Triethylamine, Pyridine, NaOH) | Sufficient base is required to neutralize the HCl generated during the reaction.[1][2] |
| Temperature | 0°C to Room Temperature | The reaction is exothermic; lower temperatures help to control the reaction rate and minimize side products.[] |
| Solvent | Anhydrous DCM, THF, or Ethyl Acetate | Aprotic and non-nucleophilic solvents prevent hydrolysis and unwanted side reactions.[2] |
| Reaction Time | 1-16 hours | Monitor by TLC to determine completion. Reaction times can vary based on substrate reactivity and temperature.[2] |
Reaction Mechanism Diagram
The following diagram illustrates the nucleophilic acyl substitution mechanism for the formation of this compound.
Caption: Mechanism of this compound formation.
References
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. fishersci.it [fishersci.it]
- 3. chemistnotes.com [chemistnotes.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 10. chembk.com [chembk.com]
- 11. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation [mdpi.com]
Technical Support Center: Purification of N-(2-Bromophenyl)cinnamamide
Welcome to the technical support center for the purification of N-(2-Bromophenyl)cinnamamide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound in high purity. Here, we will address common issues through a series of troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Introduction: The Challenge of Purity
This compound is a synthetic compound with potential applications in medicinal chemistry and materials science.[1] Like many substituted cinnamamides, its synthesis can result in a variety of impurities that pose significant purification challenges. These impurities can arise from starting materials, side reactions, or degradation, and their effective removal is critical for accurate downstream applications and for meeting regulatory standards. This guide provides a structured approach to troubleshooting these purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. The most common method involves the acylation of 2-bromoaniline with cinnamoyl chloride.[2][3]
Common Impurities Include:
-
Unreacted Starting Materials: Cinnamic acid and 2-bromoaniline are often carried through the reaction.
-
Cinnamic Acid: Can be present if the conversion to cinnamoyl chloride was incomplete or if the cinnamoyl chloride hydrolyzed during the reaction.
-
Side-Reaction Products: Self-condensation of cinnamoyl chloride or di-acylation of 2-bromoaniline can occur, though typically in smaller amounts.
-
Solvent Residues: Residual solvents from the reaction or initial work-up, such as tetrahydrofuran (THF) or dichloromethane (DCM), are common.[2]
Q2: My crude product is an oil and won't solidify. What should I do?
A2: Oiling out is a common issue, often caused by the presence of impurities that depress the melting point or hinder crystal lattice formation.
Troubleshooting Steps:
-
Trituration: Try stirring the oil with a non-polar solvent in which the product is poorly soluble but the impurities are more soluble, such as hexanes or diethyl ether. This can often induce crystallization.
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure. Residual solvents can prevent solidification.
-
Initiate Crystallization: If you have a small amount of pure, solid material, "seed" the oil with a tiny crystal to initiate crystallization.
-
Column Chromatography: If the above methods fail, the oil will likely need to be purified by column chromatography to remove the problematic impurities.[4]
Q3: I'm seeing multiple spots on my TLC plate after purification. How can I improve the separation?
A3: Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate that your purification was not successful. The key to improving separation is to optimize your purification technique.
For Column Chromatography:
-
Solvent System: The polarity of your eluent is critical. If your spots are too close together, you need to decrease the polarity of the solvent system. A common starting point for cinnamamides is a mixture of hexanes and ethyl acetate.[2] Try a more gradual gradient or an isocratic elution with a less polar mixture.
-
Silica Gel: Ensure you are using an appropriate amount of silica gel (typically a 50:1 to 100:1 ratio of silica to crude product by weight). Also, check the activity of your silica gel; old or improperly stored silica can be less effective.
-
Sample Loading: Load your sample onto the column in a minimal amount of solvent to ensure a tight band at the start of the purification.
For Recrystallization:
-
Solvent Choice: The ideal recrystallization solvent will dissolve your compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble even when hot. You may need to screen several solvents or solvent mixtures. Ethanol and ethyl acetate are often good starting points for cinnamamides.[5]
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended to confidently assess the purity of this compound.[6]
| Analytical Technique | Information Provided |
| ¹H NMR Spectroscopy | Confirms the chemical structure and can reveal the presence of proton-containing impurities.[7] |
| ¹³C NMR Spectroscopy | Provides further structural confirmation and can detect impurities that may not be visible in the ¹H NMR spectrum.[7] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can help identify impurities by their mass-to-charge ratio.[2] |
| High-Performance Liquid Chromatography (HPLC) | A highly sensitive method for quantifying purity by separating the main compound from its impurities.[8][9] |
| Melting Point | A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden the melting range and depress the melting point.[5] |
Troubleshooting Guides
Guide 1: Challenges in Recrystallization
Recrystallization is often the first choice for purifying solid organic compounds. However, finding the right conditions can be challenging.
Problem: The product does not crystallize upon cooling.
Potential Causes & Solutions:
-
Solution is not saturated: You may have used too much solvent. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the meniscus to create a surface for nucleation. Seeding the solution with a pure crystal can also induce crystallization.
-
Inappropriate solvent: The chosen solvent may be too good a solvent for your compound, even at low temperatures. You may need to use a solvent pair. Dissolve the compound in a good solvent (e-g., ethyl acetate) and then add a poor solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Heat to redissolve and then allow to cool slowly.
Problem: The product crystallizes, but the purity does not improve significantly.
Potential Causes & Solutions:
-
Impurities co-crystallize: The impurities may have similar solubility properties to your product in the chosen solvent. A different recrystallization solvent is needed.
-
Occlusion: If cooling is too rapid, impurities can become trapped within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Guide 2: Optimizing Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.[10]
Problem: Poor separation of the product from a closely-eluting impurity.
Potential Causes & Solutions:
-
Incorrect mobile phase: The polarity of the eluent is not optimal. Use TLC to screen for a solvent system that gives a good separation between your product and the impurity (a ΔRf of at least 0.2 is ideal). A less polar solvent system will generally increase the separation.
-
Column overloading: Too much sample was loaded onto the column. As a general rule, use at least 50g of silica gel for every 1g of crude material.
-
Poor column packing: Channels or cracks in the silica gel will lead to poor separation. Ensure the column is packed uniformly.
Workflow for Selecting a Purification Method:
Caption: Decision tree for purification strategy.
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Select Eluent: Using TLC, determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a good separation of your product from impurities, with an Rf value for the product of approximately 0.3.
-
Pack Column: Pack a glass column with silica gel slurried in the initial, least polar eluent.
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.
-
Elute: Begin eluting with the chosen solvent system, collecting fractions. Gradually increase the polarity of the eluent if necessary to elute your compound.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Purity Assessment Workflow
Caption: Workflow for purity assessment.
References
- 1. Synthesis of novel cinnamanilides as potential immunosuppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ashdin.com [ashdin.com]
- 4. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 5. chembk.com [chembk.com]
- 6. moravek.com [moravek.com]
- 7. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
"N-(2-Bromophenyl)cinnamamide" solubility issues and solutions
Introduction: Welcome to the technical support guide for N-(2-Bromophenyl)cinnamamide. This document is intended for researchers, scientists, and drug development professionals who may encounter challenges with the solubility and handling of this compound. This compound, like many cinnamamide derivatives, is a hydrophobic molecule with inherently low aqueous solubility. This guide provides a structured approach to overcoming these challenges, from preparing initial stock solutions to formulating for aqueous-based experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: What is the expected solubility of this compound in common laboratory solvents?
A: While specific quantitative data for this compound is not extensively published, its solubility profile can be reliably predicted based on its chemical structure and data from isomeric compounds like N-(4-bromophenyl)cinnamamide. The compound is expected to be practically insoluble in water and aqueous buffers. It should, however, be soluble in a range of organic solvents.[1]
Expected Solubility Summary Table:
| Solvent | Type | Expected Solubility | Rationale & Comments |
| Water, PBS, Saline | Aqueous | Insoluble / Very Poor | The molecule is hydrophobic and lacks easily ionizable groups for aqueous dissolution. |
| DMSO (Dimethyl sulfoxide) | Aprotic Polar | Soluble to Highly Soluble | This is the recommended starting solvent for creating high-concentration stock solutions for biological assays.[2] |
| Ethanol (EtOH) | Protic Polar | Soluble | Often used in organic synthesis and for crystallization. May be a suitable co-solvent.[1] |
| Dichloromethane (DCM) | Aprotic, Low Polarity | Soluble | Primarily used during chemical synthesis and purification.[1] |
| Methanol (MeOH) | Protic Polar | Moderately Soluble | Generally less effective than ethanol for compounds of this class. |
Q2: I'm preparing a stock solution in DMSO and the compound isn't dissolving. What should I do?
A: If you are having trouble dissolving this compound in DMSO, which is the most common and effective solvent, consider the following troubleshooting steps:
-
Check Solvent Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is highly hygroscopic, and absorbed water can significantly decrease its solvating power for hydrophobic compounds.
-
Gentle Warming: Warm the solution gently in a water bath (37°C). This increases the kinetic energy, helping to overcome the crystal lattice energy of the solid compound. Do not overheat, as this can risk degradation.
-
Sonication: Use a bath sonicator to provide mechanical energy, which can aid in breaking up solid aggregates and promote dissolution.
-
Vortexing: Vigorous vortexing can also help. Alternate between vortexing, gentle warming, and sonication for best results.
-
Re-evaluate Concentration: It is possible you are attempting to create a solution that is above the compound's maximum solubility limit in DMSO. Try preparing a more dilute stock solution.
Q3: My DMSO stock solution is clear, but the compound precipitates when I add it to my cell culture media or aqueous buffer. How can I fix this?
A: This is a very common issue known as "precipitation upon dilution." It occurs because the compound, which is stable in the organic stock solvent, crashes out when introduced to the hostile aqueous environment of your assay buffer. The final concentration of DMSO in your assay should also be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Immediate Solutions:
-
Increase Mixing: Add the DMSO stock dropwise into your aqueous media while vortexing or stirring vigorously. This rapid dispersion can sometimes prevent localized supersaturation and precipitation.
-
Use a Co-solvent Formulation: Instead of a pure DMSO stock, prepare a stock in a mixture of DMSO and another biocompatible solvent like PEG300. This can improve the transition into the aqueous phase.[3]
-
Incorporate a Surfactant: Add a low concentration of a non-ionic surfactant, such as Tween® 20 or Tween® 80 (final concentration of ~0.01-0.1%), to your final aqueous solution. Surfactants form micelles that can encapsulate the hydrophobic compound, keeping it in solution.[3]
For more advanced solutions, please refer to the In-Depth Troubleshooting Guide below.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to solving more persistent solubility problems. The first step is to correctly diagnose the nature of the solubility challenge.
Systematic Troubleshooting Workflow
The following diagram outlines a logical progression for addressing solubility issues, from initial solvent selection to advanced formulation strategies.
References
Stability of "N-(2-Bromophenyl)cinnamamide" in solution
Welcome to the technical support guide for N-(2-Bromophenyl)cinnamamide. This document is designed for researchers, medicinal chemists, and formulation scientists to provide in-depth guidance on handling and assessing the stability of this compound in solution. Given that specific, published stability data for this compound is limited, this guide provides the foundational principles, experimental designs, and troubleshooting advice required to generate this critical data in your own laboratory.
Our approach is grounded in the principles of forced degradation, as outlined by the International Council for Harmonisation (ICH) guidelines, which are the standard for pharmaceutical stability testing.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: I am starting a new project with this compound. What are the most critical factors that could affect its stability in my experimental solutions?
When working with this compound, a molecule containing an amide linkage and an α,β-unsaturated carbonyl system, you should prioritize monitoring for degradation due to three primary factors: pH, light, and temperature.
-
pH-Dependent Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions. This is often the primary degradation pathway for cinnamamide derivatives.[2][4] The reaction would cleave the molecule into cinnamamic acid and 2-bromoaniline. The rate of this degradation is highly dependent on the pH of your solution.
-
Photostability: The conjugated system of double bonds in the cinnamoyl moiety can absorb UV light, potentially leading to photochemical reactions. This could include cis/trans isomerization of the double bond or other forms of photodegradation. Therefore, protecting solutions from light is a critical first step.
-
Thermal Stress: Elevated temperatures can accelerate the rate of any underlying degradation process, particularly hydrolysis.[4] It is crucial to establish the thermal stability of the compound, especially if your experimental protocols involve heating steps.
Q2: How should I select an appropriate solvent for preparing a stock solution of this compound?
Choosing the right solvent is crucial for both solubility and stability. This compound is a largely non-polar organic molecule.
-
Solubility: It is reported to be soluble in organic solvents like ethanol and dichloromethane, but insoluble in water.[5] For cell-based assays or other aqueous systems, a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is typically used to prepare a concentrated stock solution, which is then diluted into the aqueous medium.
-
Stability: The choice of solvent can influence stability. For example, using acidic or basic solvents could directly initiate degradation. Protic solvents like methanol or ethanol could potentially participate in solvolysis reactions under certain conditions. For initial studies, aprotic solvents like Acetonitrile (ACN), DMSO, or Tetrahydrofuran (THF) are often preferred.
Expert Tip: Always perform a preliminary solubility test. Start with a small amount of your compound and add aliquots of the chosen solvent. Note the concentration at which it fully dissolves. We recommend preparing a high-concentration stock (e.g., 10-50 mM) in 100% DMSO or ACN and storing it at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
| Solvent | Type | Typical Use & Rationale |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Recommended for Stock Solutions. High solubilizing power for many organic compounds. Used for in-vitro assays.[6] |
| Acetonitrile (ACN) | Aprotic, Polar | Excellent for Analytical Work. Common mobile phase component in reversed-phase HPLC. Good solubilizing power. |
| Ethanol (EtOH) | Protic, Polar | Good solubilizing power, but the protic nature could be a factor in long-term stability.[5] |
| Dichloromethane (DCM) | Aprotic, Non-polar | Primarily used for organic synthesis workups and purification.[5] Not suitable for aqueous-based assays. |
| Water | Protic, Polar | Poor Solubility. The compound is reported to be insoluble in water.[5] |
Q3: I prepared a solution in a buffered aqueous medium, but I'm seeing a precipitate form over time. What's happening?
This is a common issue when diluting a concentrated organic stock solution into an aqueous buffer. The problem is almost always related to exceeding the aqueous solubility of your compound, not necessarily degradation.
When you add the DMSO stock to your buffer, the final concentration of this compound may be higher than its solubility limit in the final solvent mixture (e.g., 99% buffer, 1% DMSO).
Troubleshooting Steps:
-
Reduce the Final Concentration: This is the simplest solution. Determine if your experiment can be performed at a lower concentration.
-
Increase the Cosolvent Percentage: If the experimental design allows, increasing the final percentage of the organic cosolvent (e.g., from 1% to 5% DMSO) can help maintain solubility. However, you must validate that the higher solvent concentration does not affect your experimental system (e.g., cell viability).
-
Use of Surfactants or Cyclodextrins: For formulation development, excipients like Tween 80 or HP-β-CD can be used to increase the apparent solubility of hydrophobic compounds.[6]
Q4: My HPLC analysis shows the peak for this compound decreasing over 24 hours at room temperature. How do I confirm if it's degradation?
A decreasing peak area for the parent compound is the primary indicator of instability. To determine the cause and nature of this instability, a systematic forced degradation (or stress testing) study is the definitive approach.[1][4] This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify the resulting products.
The key is to run parallel experiments under different stress conditions and analyze the samples by a stability-indicating analytical method, typically HPLC.
Troubleshooting Guide for Solution Instability
This section provides a logical workflow to diagnose and solve common stability-related issues.
Caption: Troubleshooting workflow for decreased compound concentration.
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
This protocol describes the preparation of a standard stock solution for use in stability and bioactivity assays.
-
Preparation: Tare a clean, amber glass vial on a calibrated analytical balance. Carefully add approximately 5 mg of this compound solid and record the exact weight.
-
Solubilization: Using a calibrated pipette, add the required volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for 5.00 mg, add 1.655 mL of DMSO to make a 10 mM stock solution).
-
Mixing: Vortex the vial for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 30-40°C water bath can be used if necessary, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes. Store sealed aliquots at -20°C or -80°C, protected from light.
-
Documentation: Clearly label all vials with the compound name, concentration, solvent, date, and your initials.
Protocol 2: Forced Degradation Study Workflow
This study is designed to identify the degradation pathways of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
Caption: Workflow for a comprehensive forced degradation study.
Table 2: Summary of Typical Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 2 - 24 hours | To assess stability to acidic environments and promote amide hydrolysis.[2] |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 2 - 24 hours | To assess stability to alkaline environments and promote amide hydrolysis.[2] |
| Oxidation | 3-6% H₂O₂ at RT | 2 - 24 hours | To determine susceptibility to oxidative degradation. |
| Photolytic | ICH-compliant light source | Variable | To evaluate light sensitivity as per ICH Q1B guidelines.[2] |
| Thermal (Dry Heat) | 80°C | 24 - 48 hours | To assess intrinsic thermal stability in the absence of other stressors.[2] |
Protocol 3: Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can separate the parent compound from all potential degradation products.
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: Monitor at a wavelength where the parent compound and potential degradants absorb (e.g., 254 nm, or scan for λmax).
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a concentration within the linear range of the method (e.g., 50 µg/mL).
-
Data Analysis: Quantify the peak area of the parent compound. Calculate the percentage of degradation relative to the unstressed control sample. Identify and report the relative retention times of any new peaks.
Table 3: Example Starting HPLC Gradient
| Time (min) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (ACN + 0.1% TFA) |
| 0.0 | 70% | 30% |
| 15.0 | 10% | 90% |
| 18.0 | 10% | 90% |
| 18.1 | 70% | 30% |
| 22.0 | 70% | 30% |
| Flow Rate: 1.0 mL/min; Injection Volume: 10 µL. |
Data Interpretation & Potential Degradation Pathways
After running the forced degradation samples, you will compare the chromatograms. Significant degradation under acidic or basic conditions would strongly suggest hydrolysis of the amide bond as the primary pathway.
Caption: Likely hydrolytic degradation pathway of this compound.
If new peaks appear under photolytic stress, it may indicate isomerization or other photochemical reactions. A lack of significant degradation under any condition would suggest the molecule is intrinsically stable. This information is vital for defining proper storage conditions, predicting shelf-life, and guiding formulation development.[2][4]
References
Technical Support Center: Optimizing Reaction Conditions for N-(2-Bromophenyl)cinnamamide
Welcome to the technical support center for the synthesis and optimization of N-(2-Bromophenyl)cinnamamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this molecule. We move beyond simple protocols to address the common, yet often complex, challenges encountered during its synthesis. Our goal is to provide you with the causal understanding needed to troubleshoot effectively, optimize conditions, and ensure the integrity of your results.
The synthesis of this compound is a cornerstone reaction, typically involving the formation of an amide bond between 2-bromoaniline and a cinnamoyl derivative. While seemingly straightforward, this reaction is sensitive to a variety of parameters that can significantly impact yield, purity, and scalability. This document, structured in a practical question-and-answer format, addresses the specific issues you may encounter.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section directly tackles the most frequent problems reported by researchers in the field. Each question is followed by a detailed explanation of the underlying chemistry and a set of actionable solutions.
Question 1: My reaction yield is disappointingly low or I'm getting no product at all. What are the most likely causes and how can I fix it?
Low yield is the most common hurdle. The root cause often lies in one of four areas: reagent integrity, reaction conditions, stoichiometry, or the choice of base.
Answer:
Several factors can contribute to poor conversion. Let's break them down systematically.
-
Reagent Quality & Handling:
-
Cinnamoyl Chloride Instability: Cinnamoyl chloride is highly susceptible to hydrolysis.[1][2] Exposure to atmospheric moisture will convert it to cinnamic acid, which is unreactive under these conditions.
-
Solution: Always use freshly opened or distilled cinnamoyl chloride. If preparing it in-house from cinnamic acid (e.g., using thionyl chloride or oxalyl chloride), ensure the complete removal of the chlorinating agent and use the acyl chloride immediately.[3][4][5] Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize moisture exposure.[6]
-
-
2-Bromoaniline Purity: The amine's nucleophilicity can be hampered by impurities.
-
Solution: Use high-purity 2-bromoaniline. If it has darkened over time (indicating oxidation), consider purification by recrystallization or distillation before use.
-
-
-
Suboptimal Reaction Conditions:
-
Temperature: Amide bond formation is typically exothermic.[1] Running the reaction at too high a temperature can promote side reactions. Conversely, if the temperature is too low, the reaction rate may be impractically slow.
-
Solution: Start by adding the cinnamoyl chloride solution dropwise to the amine solution at a low temperature (0 °C) to control the initial exotherm.[4][5][7] After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours (2-16 hours) to ensure completion.[3][6]
-
-
Reaction Time: An incomplete reaction is a primary cause of low yield.
-
-
Incorrect Stoichiometry:
-
An improper molar ratio of reactants can leave starting material unreacted or lead to side products.
-
Solution: Typically, a slight excess of the amine (1.1 to 1.2 equivalents) can be used to ensure all the valuable acyl chloride is consumed. However, for this specific reaction, using a 1:1 or 1:1.1 ratio of 2-bromoaniline to cinnamoyl chloride is a standard starting point.[6][8] The base should be present in at least a stoichiometric amount (1.1 to 2.0 equivalents) to neutralize the HCl byproduct.[3][8]
-
-
The following workflow provides a logical sequence for troubleshooting low-yield issues.
References
- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 2. A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. Amide Synthesis [fishersci.it]
- 4. ashdin.com [ashdin.com]
- 5. ashdin.com [ashdin.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Crystallization of N-(2-Bromophenyl)cinnamamide
Welcome to the technical support guide for the crystallization of N-(2-Bromophenyl)cinnamamide. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during the crystallization process through a series of detailed troubleshooting questions and answers, supported by step-by-step protocols and scientific principles.
Introduction to this compound Crystallization
This compound is an aromatic amide, a class of compounds often utilized in medicinal chemistry and materials science.[1] The therapeutic potential and physical properties of such active pharmaceutical ingredients (APIs) are profoundly influenced by their solid-state form. Achieving a high-purity, stable, and well-defined crystalline structure is a critical step in the development process, as it impacts solubility, bioavailability, and manufacturability.[2] However, like many amides, this compound can present crystallization challenges, including oiling out, formation of amorphous solids, or yielding impure crystals.[3] This guide provides expert insights and practical solutions to overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Issues with Initial Crystal Formation
Q1: I've dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have formed. What's going on and what should I do?
A1: The failure of a compound to crystallize upon cooling from a saturated solution is a common issue, typically stemming from one of two scenarios: the solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.[4][5]
-
Causality - Supersaturation: Crystallization occurs when the concentration of a solute in a solution exceeds its equilibrium solubility, a state known as supersaturation.[5] If too much solvent was added initially, the solution may not become supersaturated upon cooling to room temperature, and the compound will remain dissolved.[6]
-
Causality - Nucleation Barrier: Even in a supersaturated state, crystal formation requires an initial energy input to form a stable nucleus (a tiny, ordered aggregate of molecules) upon which further crystal growth can occur.[4] Sometimes, a solution can remain in a metastable supersaturated state without spontaneously nucleating.
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently but audibly scratch the inner surface of the flask below the solvent level. This action is thought to provide energy for nucleation and/or release microscopic glass fragments that can act as nucleation sites.[7][8]
-
Add a Seed Crystal: If you have a small amount of pure, solid this compound, add a tiny speck to the supersaturated solution. A seed crystal provides a pre-formed template for crystal growth, bypassing the initial nucleation barrier.[8]
-
Reduce Solvent Volume: If nucleation induction fails, it is likely the solution is not supersaturated. Gently heat the solution to boiling and reduce the solvent volume by 20-30%. Allow it to cool again. Repeat if necessary, but be cautious not to remove too much solvent, which could cause the compound to precipitate out as an amorphous solid or oil.[8]
-
Utilize a Lower Temperature Bath: If crystals still do not form at room temperature, try cooling the flask in an ice-water bath or a refrigerated bath to further decrease the solubility of the compound.[7]
Q2: Instead of forming crystals, my this compound separated as an oily liquid. How can I resolve this?
A2: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point in that specific solvent system, or when the supersaturation level is so high that the solute separates into a liquid phase before it has time to organize into a crystal lattice.
-
Causality - High Supersaturation & Low Melting Point: If a solution is cooled too rapidly or is excessively concentrated, the system can become highly supersaturated. This drives the solute to separate from the solvent so quickly that it forms a disordered, liquid-like phase (the oil) instead of an ordered crystalline solid. This is particularly common for compounds with melting points that are not significantly higher than the boiling point of the solvent used.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: The most direct solution is to heat the mixture until the oil redissolves completely. Then, add a small amount of additional hot solvent (e.g., 10-20% more volume) to lower the saturation point. Allow the solution to cool much more slowly.
-
Lower the Crystallization Temperature: Dissolve the compound in a minimal amount of a lower-boiling point solvent. A solvent with a lower boiling point ensures that the solution cools to a temperature well below the compound's melting point before saturation is reached.
-
Change the Solvent System: Select a solvent in which the compound is less soluble. This will require more solvent to dissolve the compound, leading to a less concentrated solution that is less likely to become excessively supersaturated upon cooling. A binary (two-component) solvent system can also be effective.[9]
Category 2: Problems with Crystal Quality and Purity
Q3: The crystallization yielded very fine, needle-like crystals that are difficult to filter and dry. How can I obtain larger, more robust crystals?
A3: The size and habit (shape) of crystals are governed by the kinetics of nucleation versus crystal growth.[10] Rapid crystallization, driven by high supersaturation and fast cooling, favors nucleation, leading to the formation of many small crystals. To grow larger crystals, the rate of crystal growth must be favored over the rate of nucleation.
-
Causality - Nucleation vs. Growth Rate:
-
Fast Cooling: Rapidly lowering the temperature creates a high degree of supersaturation quickly, promoting massive nucleation and resulting in a large number of small crystals.[10]
-
Slow Cooling: Allowing the solution to cool slowly keeps the level of supersaturation low and stable. This environment favors the gradual addition of molecules to existing crystal nuclei (growth) rather than the formation of new nuclei.[11]
-
Troubleshooting Steps:
-
Ensure Slow Cooling: After dissolving the compound in the minimum amount of hot solvent, insulate the flask to slow the cooling process. You can place the flask in a warm water bath that is allowed to cool to room temperature, or wrap the flask in glass wool or paper towels.[11]
-
Reduce the Rate of Supersaturation: Use a slightly more dilute solution (add a little extra solvent) to ensure that supersaturation is achieved more gradually as the solution cools.
-
Consider a Different Solvent: The choice of solvent can influence crystal habit. Experiment with different solvents or solvent mixtures, as intermolecular interactions between the solute and solvent molecules can affect how the crystal lattice forms.[12][13]
Q4: After recrystallization, my product's melting point is still broad, and analysis shows it is impure. What went wrong?
A4: A low or broad melting point range is a classic indicator of impurity. This can happen for several reasons during the crystallization process.
-
Causality - Process Errors:
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the desired compound well when hot but poorly when cold, while dissolving impurities well at all temperatures or not at all. If an impurity has similar solubility to your compound in the chosen solvent, it will co-crystallize.
-
Crystallization Occurred Too Quickly: Rapid crystal formation can trap impurities within the growing crystal lattice.[6]
-
Insufficient Washing: The surfaces of the filtered crystals are coated with the "mother liquor," which contains the dissolved impurities. If not washed properly, these impurities will remain after drying.
-
Troubleshooting Steps:
-
Re-evaluate the Solvent: Perform a solvent screen to find a more suitable system (see Protocol 2). The impurity may be insoluble in a different hot solvent, allowing for hot filtration, or highly soluble in the cold solvent, ensuring it remains in the mother liquor.
-
Perform a Second Recrystallization: A second pass at recrystallization, performed carefully with slow cooling, can significantly improve purity.
-
Ensure Proper Washing Technique: After filtering the crystals in a Buchner funnel, wash the crystal cake with a small amount of ice-cold fresh solvent. Using cold solvent is crucial to wash away the mother liquor without dissolving a significant amount of the desired product.[11]
Protocols and Methodologies
Protocol 1: Standard Recrystallization of this compound
This protocol outlines a standard procedure for purifying the compound. The choice of ethanol is based on its common utility for crystallizing amides and its favorable safety profile.[14]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Hot plate
-
Glass stirring rod
-
Buchner funnel, filter paper, and vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot ethanol until the solid has just dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To encourage the formation of larger crystals, insulate the flask.[11] Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small portion of ice-cold ethanol to rinse away any remaining mother liquor.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. Then, transfer the crystals to a watch glass and dry them completely in a vacuum oven or desiccator.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity. Further characterization by NMR or HPLC can be performed.[15]
Protocol 2: Systematic Solvent Screening
Choosing the right solvent is the most critical step in developing a robust crystallization process.[13] This protocol provides a small-scale method for efficiently screening potential solvents.
Procedure:
-
Prepare Samples: Place a small, consistent amount (e.g., 20-30 mg) of crude this compound into several small test tubes.
-
Test Solubility at Room Temperature: To each tube, add a potential solvent (see Table 1) dropwise, vortexing after each addition. A good solvent should not dissolve the compound at room temperature. Note the solvents in which the compound is highly soluble and eliminate them.
-
Test Solubility at Elevated Temperature: For the remaining solvents, heat the test tubes in a water bath. A good solvent should dissolve the compound completely upon heating.
-
Evaluate Crystal Formation upon Cooling: Allow the tubes that formed clear solutions upon heating to cool slowly to room temperature, and then place them in an ice bath.
-
Selection: The ideal solvent is one that dissolves the compound when hot but yields a large quantity of high-quality crystals upon cooling.
Data and Visualization
Table 1: Properties of Common Solvents for Amide Crystallization
This table summarizes key properties of solvents often used for crystallizing aromatic amides. The selection should balance solubility characteristics with safety and processing considerations.[12][16]
| Solvent | Boiling Point (°C) | Polarity Index | Hazards | Notes |
| Ethanol | 78 | 5.2 | Flammable | Good general-purpose solvent for moderately polar compounds. Often forms good quality crystals.[14] |
| Acetone | 56 | 5.1 | Flammable, Irritant | High solvent power, but its low boiling point can lead to rapid evaporation and precipitation. |
| Ethyl Acetate | 77 | 4.4 | Flammable, Irritant | A moderately polar solvent, good for compounds that are too soluble in alcohols. |
| Acetonitrile | 82 | 5.8 | Flammable, Toxic | Excellent for many amides, often yielding high-quality crystals.[14] |
| Toluene | 111 | 2.4 | Flammable, Toxic | Good for less polar compounds; its high boiling point allows for slow, controlled cooling.[3] |
| Water | 100 | 10.2 | None | This compound is likely insoluble, but water can be used as an anti-solvent.[17] |
Diagrams
Caption: A decision-making workflow for when crystallization fails to initiate upon cooling.
Caption: A decision tree for choosing an appropriate crystallization technique based on solvent screening results.
References
- 1. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. helgroup.com [helgroup.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. harryandcojewellery.com.au [harryandcojewellery.com.au]
- 5. Crystallization - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chembk.com [chembk.com]
Technical Support Center: N-(2-Bromophenyl)cinnamamide Degradation Pathways
Welcome to the technical support center for N-(2-Bromophenyl)cinnamamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the degradation pathways of this molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound under typical stress testing conditions?
Based on the chemical structure of this compound, three primary degradation pathways can be anticipated under forced degradation conditions, as recommended by ICH guidelines[1]:
-
Hydrolysis: The amide linkage is susceptible to cleavage under acidic or basic conditions, yielding cinnamic acid and 2-bromoaniline. This is often the most common degradation pathway for amide-containing compounds.
-
Oxidation: The electron-rich double bond in the cinnamoyl moiety is a likely target for oxidative degradation. This can lead to the formation of epoxides, diols, or even cleavage of the double bond to form benzaldehyde and other related products.
-
Photodegradation: Aromatic brominated compounds can be sensitive to light. UV radiation can induce cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent degradation products.[2]
It is crucial to investigate all three pathways to build a comprehensive stability profile of the molecule.
Q2: I am observing unexpected peaks in my chromatogram during a stability study. How can I identify if they are actual degradants?
The appearance of new peaks in a stability-indicating HPLC method is a common observation. To confirm if these are genuine degradants, a systematic approach is necessary:
-
Analyze a control sample: Compare the chromatogram of your stressed sample to a control sample (stored under ideal conditions) of the same batch. Peaks present only in the stressed sample are potential degradants.
-
Perform a mass balance analysis: The sum of the amount of the parent compound and all the degradation products should ideally be close to 100% of the initial amount of the parent compound. A significant deviation may indicate co-eluting peaks, non-UV active degradants, or volatile products.
-
Utilize LC-MS/MS: Liquid chromatography-mass spectrometry is a powerful tool for the structural elucidation of unknown peaks.[3] By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns, you can propose structures for the potential degradants.
-
Forced Degradation Confirmation: If you hypothesize a certain degradation pathway (e.g., hydrolysis), intentionally stress the sample under conditions that favor that pathway (e.g., strong acid/base) and see if the peak of interest increases.
Q3: My this compound sample shows significant degradation under photostability testing. What are the likely products and how can I mitigate this?
Significant photodegradation often points to the cleavage of the C-Br bond.[2] This can lead to a variety of products due to the high reactivity of the resulting aryl radical. Potential products could include N-phenylcinnamamide (de-brominated product) or products from reactions with the solvent.
Mitigation Strategies:
-
Formulation: Incorporating UV-absorbing excipients into a formulation can protect the active pharmaceutical ingredient (API).
-
Packaging: Utilizing amber-colored vials or light-resistant packaging is a primary and effective measure.
-
Chemical Modification: In early development, if photostability is a major hurdle, medicinal chemists might consider modifying the structure to improve its stability, although this is a more involved solution.
Troubleshooting Guides
Issue 1: Poor resolution between the parent peak and a degradant peak in HPLC.
Causality: Co-elution or poor separation can occur due to similar polarities of the parent compound and the degradant. This compromises the accuracy of quantification.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Modify Mobile Phase Gradient | A shallower gradient can increase the separation between closely eluting peaks. Experiment with different starting and ending compositions of your organic and aqueous phases. |
| 2 | Change Organic Modifier | If using acetonitrile, try methanol, or vice-versa. The different selectivities of these solvents can alter the retention behavior of your analytes. |
| 3 | Adjust pH of the Aqueous Phase | The ionization state of the parent molecule and its degradants can significantly impact their retention on a reverse-phase column. Small adjustments in pH can lead to large changes in separation. |
| 4 | Try a Different Column Chemistry | If mobile phase optimization is insufficient, switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Cyano column) to exploit different separation mechanisms. |
Issue 2: Inconsistent results in forced hydrolysis studies.
Causality: The rate of hydrolysis is highly dependent on pH, temperature, and buffer concentration. Inconsistencies often arise from a lack of precise control over these parameters.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Ensure Precise pH Control | Use calibrated pH meters and freshly prepared buffers. The pH of the solution can change over the course of the experiment, especially at elevated temperatures. |
| 2 | Maintain Constant Temperature | Use a calibrated oven or water bath with minimal temperature fluctuations. Hydrolysis reactions are often highly sensitive to temperature changes. |
| 3 | Standardize Sample Preparation | Ensure that the initial concentration of this compound and the acid/base concentration are identical across all experiments. |
| 4 | Evaluate Buffer Effects | Be aware that some buffer salts can catalyze hydrolysis. If possible, run a control experiment in unbuffered acidic or basic media. |
Experimental Protocols
Protocol 1: Forced Degradation Study - General Guidelines
This protocol is a starting point and should be adapted based on the observed stability of this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.[4]
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven, pH meter, and photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep an aliquot of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4]
-
Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Program:
| Time (min) | %A | %B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL
Visualizing Degradation Pathways & Workflows
References
- 1. fda.gov [fda.gov]
- 2. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for Elucidation of Degradant Structures and Degradation Pathways [ouci.dntb.gov.ua]
- 4. pharmtech.com [pharmtech.com]
Technical Support Center: Synthesis and Purification of N-(2-Bromophenyl)cinnamamide
Welcome to the technical support center for the synthesis and purification of N-(2-Bromophenyl)cinnamamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis and purification of this compound. Our focus is on practical, field-proven insights to help you achieve high purity and yield.
Overview of this compound Synthesis
The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction.[1] This method involves the reaction of 2-bromoaniline with cinnamoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[2] While the reaction is generally robust, impurities can arise from side reactions, necessitating careful purification to obtain a product of high purity suitable for downstream applications.
dot graph SynthesisWorkflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} Caption: Synthetic workflow for this compound.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and purification of this compound in a question-and-answer format.
Q1: My reaction is complete, but after work-up, my product is an oil or a sticky solid that won't crystallize. What should I do?
A1: This is a common issue that can arise from several factors. Here’s a systematic approach to troubleshoot:
-
Incomplete Removal of Solvent: Ensure that the organic solvent used for extraction (e.g., dichloromethane, ethyl acetate) has been thoroughly removed under reduced pressure. Residual solvent can prevent crystallization.
-
Presence of Impurities: The most likely culprits are unreacted starting materials or byproducts that act as crystallization inhibitors.
-
Unreacted 2-Bromoaniline: This can often be removed by an additional wash of the organic layer with dilute hydrochloric acid (e.g., 1 M HCl) during the work-up.[3]
-
Cinnamic Acid: This byproduct forms from the hydrolysis of cinnamoyl chloride.[4] A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will convert it to its water-soluble sodium salt, which can then be removed in the aqueous layer.[2]
-
-
Inducing Crystallization: If the product is clean but reluctant to crystallize, try the following techniques:
-
Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the oil. This seed crystal will act as a template for further crystallization.
-
Solvent-Precipitation: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or acetone) and then slowly add a poor solvent (e.g., hexanes or petroleum ether) until the solution becomes turbid.[5] Warm the mixture gently until it becomes clear again, and then allow it to cool slowly.[5]
-
Q2: My final product has a low melting point and a broad melting range. How can I improve its purity?
A2: A low and broad melting point is a classic indicator of an impure compound. The reported melting point for this compound is 148-150 °C.[6] If your product melts significantly below this range, further purification is necessary.
-
Recrystallization: This is the most effective method for purifying solid organic compounds.[7] The key is to find a suitable solvent or solvent system.
-
Solvent Selection: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For N-arylcinnamamides, common solvents to try are ethanol, ethyl acetate, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes).[5]
-
Procedure: A detailed protocol for recrystallization is provided in the "Experimental Protocols" section below.
-
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is a more powerful purification technique.[3]
-
Stationary Phase: Silica gel is the standard choice for compounds of this polarity.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio can be determined by thin-layer chromatography (TLC) analysis. A good starting point for N-arylcinnamamides is a hexane:ethyl acetate gradient.[3]
-
dot graph TroubleshootingLogic { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} Caption: Troubleshooting logic for purity issues.
Q3: I'm seeing an unexpected isomer in my final product analysis. What could be the cause?
A3: While less common in acylation reactions compared to alkylations, rearrangement of haloanilines can occur under certain conditions. It has been reported that 2-bromoaniline can rearrange to 4-bromoaniline under some basic alkylation conditions.[7][8] Although this is less likely during acylation, it's a possibility to consider, especially if strong bases or high temperatures are used.
-
Reaction Conditions: To minimize the risk of rearrangement, use a non-nucleophilic organic base like triethylamine or pyridine and maintain a moderate reaction temperature.[2]
-
Starting Material Purity: Ensure the purity of your 2-bromoaniline starting material. Contamination with other bromoaniline isomers will carry through to the final product.
Frequently Asked Questions (FAQs)
Q: What is the role of the base in the Schotten-Baumann reaction?
A: The base, typically an amine like triethylamine or pyridine, serves two primary functions:
-
It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the amine and the acid chloride.[2] This prevents the protonation of the unreacted 2-bromoaniline, which would render it non-nucleophilic and stop the reaction.
-
By scavenging the HCl, the base drives the reaction equilibrium towards the formation of the amide product.[2]
Q: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is an effective way to monitor the reaction.[4]
-
Stationary Phase: Use silica gel plates.
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 8:2 v/v) is a good starting point.
-
Visualization: The spots can be visualized under UV light (254 nm).[6]
-
Analysis: As the reaction progresses, you should see the spot corresponding to 2-bromoaniline diminish and a new, less polar spot for the this compound product appear.
Q: What are the main impurities I should be concerned about?
A: The most common impurities are:
-
Unreacted 2-bromoaniline: Your starting amine.
-
Cinnamic acid: Formed from the hydrolysis of cinnamoyl chloride by any moisture present in the reaction or during work-up.[4]
-
N,N-Diacylated product: Although less common with primary anilines, it's a possibility if the reaction conditions are harsh.
-
Rearranged isomer: As discussed in the troubleshooting guide, there is a small possibility of forming N-(4-bromophenyl)cinnamamide.[7][8]
dot graph ImpurityFormation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} Caption: Common impurity formation pathways.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of N-arylcinnamamides.[3]
-
To a stirred solution of 2-bromoaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add a solution of cinnamoyl chloride (1.05 eq) in anhydrous DCM dropwise over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 3-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate) to dissolve the solid completely.[5]
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes before hot filtering to remove the charcoal.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
-
Assess the purity by taking a melting point. The melting point should be sharp and close to 148-150 °C.[6]
Data Presentation
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) |
| This compound | C₁₅H₁₂BrNO | 302.17 | 148-150[6] |
| 2-Bromoaniline | C₆H₆BrN | 172.02 | 32 |
| Cinnamoyl chloride | C₉H₇ClO | 166.60 | 35-37 |
| Cinnamic acid | C₉H₈O₂ | 148.16 | 133 |
References
- 1. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(2-Fluorophenyl)cinnamamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashdin.com [ashdin.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to N-(2-Bromophenyl)cinnamamide and Other Cinnamamide Derivatives for Researchers
In the landscape of medicinal chemistry, the cinnamamide scaffold stands out as a "privileged structure," a molecular framework that consistently appears in compounds with diverse and potent biological activities.[1] Its inherent features—a phenyl ring, an α,β-unsaturated carbonyl system, and a modifiable amide group—allow for a multitude of interactions with biological targets. This guide provides an in-depth comparison of N-(2-Bromophenyl)cinnamamide with other key cinnamamide derivatives, offering insights into their structure-activity relationships (SAR) and performance in anticancer, anti-inflammatory, and antimicrobial applications. Our focus is to explain the causality behind experimental findings and provide actionable protocols for researchers in drug discovery.
The Cinnamamide Scaffold: A Versatile Core
The cinnamamide backbone is a key building block for numerous bioactive molecules, both natural and synthetic.[1] Its therapeutic potential spans a wide range of applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] The reactivity of the cinnamamide scaffold is centered around four key sites available for modification: the aromatic ring, the amide functional group, the Michael acceptor (the α,β-unsaturated system), and the N-alkyl or N-aryl substituents. This versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Focus Compound: this compound
This compound is a member of the N-arylcinnamamide family, characterized by the presence of a bromine atom at the ortho position of the N-phenyl ring. While specific experimental data for this exact derivative is not extensively published, we can infer its likely biological profile based on comprehensive studies of its close structural analogs, particularly other halogenated N-arylcinnamamides. The introduction of a halogen atom, such as bromine, significantly influences the compound's lipophilicity and electronic properties, which in turn can enhance its interaction with biological targets and its ability to cross cell membranes.
Comparative Performance Analysis
The true value of a specific derivative is best understood in the context of its peers. The following sections compare the performance of this compound's close analogs with other cinnamamide derivatives across key therapeutic areas.
Anticancer Activity
Cinnamamide derivatives have demonstrated significant potential as anticancer agents, often by inducing apoptosis or inhibiting key signaling pathways involved in cell proliferation.[4][5] The MTT assay is a standard colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines, with the IC50 value representing the concentration at which 50% of cell growth is inhibited.[6]
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Key Structural Features & Insights |
| N-(4-phenylthiazol-2-yl) cinnamamide derivative (8f) | Jurkat | 0.035 | The inclusion of a thiazole ring coupled with specific substitutions can lead to exceptionally high potency. This suggests that extending the N-aryl portion with heterocyclic systems is a promising strategy for enhancing anticancer activity.[3] |
| K562 | Sub-micromolar | ||
| Bel7402 | Sub-micromolar | ||
| A549 | Sub-micromolar | ||
| N-(N-Pyrimidin-2-ylbenzenesulphamoyl)imidazolone derivative (6) | HepG2 | 4.23 | This complex derivative, which contains a cinnamoyl-like moiety, demonstrates that hybridization of the cinnamamide scaffold with other pharmacophores (imidazolone, sulfonamide, pyrimidine) can yield potent anticancer agents.[7] |
| Triaryl-1,2,4-triazinone derivative (7) | HepG2 | 5.59 | Another example of a hybrid molecule with a cinnamoyl-like structure showing significant cytotoxicity.[7] |
| N-benzyl-p-coumaramide (5a) | P388 Murine Leukemia | 16.15 | Hydroxylation on the cinnamoyl phenyl ring (p-coumaramide) appears to be beneficial for activity. The nature of the N-substituent (benzyl vs. other groups) also plays a crucial role.[8] |
| Cinnamamide (unsubstituted) | KB, BEL-7402, HT-1080 | 1290-1940 | The parent cinnamamide molecule exhibits very low cytotoxicity, highlighting the importance of substitutions on the amide nitrogen and the phenyl rings for potent anticancer activity.[9] |
Expert Interpretation: The data strongly suggests that the core cinnamamide structure is a starting point, with significant gains in anticancer potency achieved through substitutions on the N-aryl ring. The high potency of derivatives with extended heterocyclic systems (like thiazole) indicates that these groups may engage in additional, high-affinity interactions with the biological target. For this compound, the presence of the bromo-phenyl group is expected to confer a moderate level of cytotoxicity compared to the unsubstituted cinnamamide, likely falling within the micromolar range. Further derivatization, such as adding a trifluoromethyl group, has been shown to enhance activity in related scaffolds.[4]
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases, and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a primary regulator of the inflammatory response.[10][11] Many cinnamamide derivatives have been shown to exert anti-inflammatory effects by inhibiting this pathway.[2]
Here, we can draw direct comparisons using data from close structural analogs of this compound.
| Compound | Assay | Concentration | % NF-κB Inhibition | Key Structural Features & Insights |
| (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide | LPS-induced NF-κB activation | 2 µM | High (comparable to prednisone) | The presence of two bromine atoms on the N-phenyl ring leads to potent inhibition of NF-κB. This strongly suggests that this compound would also exhibit significant anti-inflammatory activity.[2] |
| (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide | LPS-induced NF-κB activation | 2 µM | High (comparable to prednisone) | Similar to the dibromo- derivative, the dichloro- analog shows strong NF-κB inhibition, reinforcing the importance of halogenation on the N-phenyl ring for anti-inflammatory effects.[2] |
| (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | LPS-induced NF-κB activation | 2 µM | High (comparable to prednisone) | The combination of a chloro and a trifluoromethyl group on the N-phenyl ring also results in potent activity, indicating that electron-withdrawing groups in these positions are favorable.[2] |
| Cinnamic Acid (parent compound) | LPS-induced NF-κB activation | 2 µM | Low | The parent cinnamic acid is a weak inhibitor, emphasizing that the N-arylamide moiety is crucial for potent anti-inflammatory activity.[2] |
Expert Interpretation: The data for di-halogenated analogs of this compound is compelling. The ortho- and meta-positions on the N-phenyl ring appear to be critical for interaction with targets in the NF-κB pathway. The lipophilic and electron-withdrawing nature of halogens likely enhances binding affinity and cellular uptake. It is highly probable that this compound is a potent inhibitor of NF-κB activation.
Antimicrobial Activity
The cinnamamide scaffold is also a promising platform for the development of new antimicrobial agents, with activity reported against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][12] The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial potency.
| Compound | Target Organism | MIC (µM) | Key Structural Features & Insights |
| (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | MRSA | 12.9 - 25.9 | The combination of fluoro and trifluoromethyl groups on the N-phenyl ring results in potent anti-MRSA activity, superior to the antibiotic ampicillin in the same study.[4] |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | S. aureus | 22.27 | Di-substitution with trifluoromethyl groups at the meta-positions of the N-phenyl ring confers strong antistaphylococcal activity.[2] |
| (2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide | M. tuberculosis | 27.38 | Di-chloro substitution is effective against M. tuberculosis, indicating a broad spectrum of antibacterial potential for halogenated N-arylcinnamamides.[2] |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | Staphylococcus and Enterococcus species | 1-4 µg/mL | These more complex cinnamamide derivatives, incorporating a sulfonamide moiety, exhibit very high potency against Gram-positive bacteria.[10][12] |
Expert Interpretation: The structure-activity relationship for antimicrobial activity points towards the beneficial role of electron-withdrawing groups, such as halogens and trifluoromethyl groups, on the N-phenyl ring. These substitutions likely enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes. While direct MIC data for this compound is unavailable, based on the strong performance of other halogenated derivatives, it is expected to possess significant activity against Gram-positive bacteria like S. aureus.
Experimental Protocols
To facilitate further research, we provide detailed, self-validating protocols for the synthesis of N-arylcinnamamides and for the evaluation of their anticancer activity using the MTT assay.
Synthesis of this compound
This protocol describes a general and robust method for the synthesis of N-arylcinnamamides via the formation of an acyl chloride intermediate, followed by amidation.
Rationale: This two-step approach is widely used due to its efficiency. The conversion of the carboxylic acid to the more reactive acyl chloride using thionyl chloride or oxalyl chloride ensures a high yield in the subsequent amidation reaction with the desired aniline. The use of a base like triethylamine or pyridine in the second step is crucial to neutralize the HCl byproduct, driving the reaction to completion.
Step-by-Step Protocol:
-
Acyl Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trans-cinnamic acid (1.0 eq.) in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting cinnamoyl chloride is often used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude cinnamoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a separate flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate container, dissolve 2-bromoaniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq.) in the same anhydrous solvent.
-
Cool the cinnamoyl chloride solution to 0 °C using an ice bath.
-
Slowly add the 2-bromoaniline solution dropwise to the cooled cinnamoyl chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Evaluation of Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable method for assessing cell viability and the cytotoxic potential of chemical compounds.[6]
Rationale: This assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells. By dissolving the formazan crystals and measuring the absorbance of the resulting colored solution, one can quantify the effect of a test compound on cell viability.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate growth medium until they reach 80-90% confluency.
-
Trypsinize the cells, perform a cell count using a hemocytometer, and determine cell viability (e.g., via trypan blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound (and other derivatives for comparison) in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the stock solution in fresh culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include control wells: "untreated control" (cells in medium with DMSO vehicle only) and "blank" (medium only, no cells).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37 °C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
After the treatment period, add 10 µL of the MTT stock solution to each well (including controls).
-
Incubate the plate for another 2-4 hours at 37 °C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of untreated control) x 100.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizing Mechanisms and Workflows
Cinnamamide Derivatives and the NF-κB Signaling Pathway
Many cinnamamide derivatives exert their anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. This pathway is a critical regulator of gene transcription involved in inflammation and immunity.
Caption: Inhibition of the canonical NF-κB pathway by cinnamamide derivatives.
Experimental Workflow for Synthesis and Evaluation
The following workflow provides a logical sequence for the synthesis and biological evaluation of novel cinnamamide derivatives.
Caption: Workflow for cinnamamide derivative synthesis and evaluation.
Conclusion and Future Directions
This compound, as a representative of the halogenated N-arylcinnamamides, holds significant promise as a bioactive compound. Based on the extensive data from its structural analogs, it is predicted to exhibit potent anti-inflammatory activity through the inhibition of the NF-κB pathway, as well as notable anticancer and antimicrobial properties. The structure-activity relationships discussed herein consistently demonstrate that substitutions on the N-phenyl ring are a critical determinant of biological efficacy.
For researchers in the field, the path forward is clear. The synthesis of this compound and a broader series of mono- and di-halogenated derivatives, followed by systematic evaluation using the protocols provided, would be invaluable in precisely quantifying their activity and further elucidating the nuanced effects of halogen placement and type. Such studies will undoubtedly contribute to the development of novel cinnamamide-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. N-(2-Bromophenyl)-3-phenylprop-2-enamide [benchchem.com]
- 3. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (2E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one synthesis - chemicalbook [chemicalbook.com]
- 11. Dual-targeting compounds possessing enhanced anticancer activity via microtubule disruption and histone deacetylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]
The Emerging Cytotoxic Profile of N-(2-Bromophenyl)cinnamamide: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. The cinnamamide scaffold has garnered significant attention as a promising pharmacophore, with numerous derivatives demonstrating potent anticancer activities.[1][2] This guide provides a comparative analysis of the cytotoxic potential of a specific derivative, "N-(2-Bromophenyl)cinnamamide," contextualizing its hypothetical efficacy against established chemotherapeutic agents and elucidating its probable mechanism of action.
Introduction: The Therapeutic Potential of the Cinnamamide Scaffold
Cinnamic acid and its amide derivatives are naturally occurring compounds that have been extensively investigated for a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[1] The core cinnamamide structure serves as a versatile template for medicinal chemists, allowing for substitutions that can modulate its biological activity.[3] Of particular interest is the introduction of halogen atoms, such as bromine, which can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets, often leading to enhanced cytotoxic effects.[4] While direct cytotoxic data for this compound is not extensively published, studies on structurally related brominated cinnamamide and other aromatic compounds provide compelling evidence for its potential as a potent anticancer agent. For instance, certain N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives featuring a bromine substituent have demonstrated significant cytotoxic effects with IC50 values below 10 µg/mL.[5]
Comparative Cytotoxicity Analysis
To contextualize the potential efficacy of this compound, we present a hypothetical, yet scientifically plausible, comparison of its 50% inhibitory concentration (IC50) values against those of two widely used chemotherapeutic drugs: cisplatin and doxorubicin. The selected cancer cell lines represent diverse cancer types: Jurkat (Leukemia), MCF-7 (Breast Cancer), and A549 (Lung Cancer).
It is crucial to note that the IC50 values for this compound presented in Table 1 are extrapolated from published data on structurally similar brominated aromatic anticancer compounds and are intended for illustrative and comparative purposes pending direct experimental validation. The IC50 values for cisplatin and doxorubicin are derived from various published studies and can exhibit significant variability depending on experimental conditions.[6][7][8][9][10]
| Compound | Jurkat (Leukemia) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| This compound (Hypothetical) | ~ 0.5 - 5 | ~ 1 - 10 | ~ 2 - 15 |
| Cisplatin | ~ 1 - 10 | ~ 5 - 20 | ~ 2 - 15 |
| Doxorubicin | ~ 0.01 - 0.5 | ~ 0.1 - 2.5 | ~ 0.2 - 20 |
Table 1: Hypothetical comparative IC50 values of this compound and established chemotherapeutic agents across different cancer cell lines.
Based on the data from related brominated compounds, this compound is projected to exhibit potent cytotoxicity, potentially in the low micromolar to nanomolar range, as seen with some advanced cinnamamide derivatives.[11] Its hypothesized efficacy appears to be comparable to or potentially greater than cisplatin in certain cell lines and may approach the potency of doxorubicin, a highly potent but also highly toxic anthracycline antibiotic.[12]
Unraveling the Mechanism of Action: Induction of Apoptosis
The cytotoxic effects of many cinnamamide derivatives are attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[11] This is a highly desirable mechanism for an anticancer agent as it minimizes the inflammatory response associated with necrotic cell death. The proposed mechanism of action for this compound involves the activation of intrinsic and/or extrinsic apoptotic pathways.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
This proposed pathway is analogous to the mechanisms of action of doxorubicin and cisplatin, which also induce apoptosis through DNA damage and the generation of reactive oxygen species (ROS).[12][13][14] Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA strand breaks, while cisplatin forms DNA adducts that block replication and transcription.[12][14] Both processes trigger a DNA damage response that can culminate in apoptosis.
Experimental Protocols for Cytotoxicity Assessment
To empirically validate the cytotoxic and apoptotic effects of this compound, the following standardized in vitro assays are recommended.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[15]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[15]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method that quantifies the release of the cytosolic enzyme lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.
Step-by-Step Protocol:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Prepare controls: a vehicle control (spontaneous LDH release) and a lysis control (maximum LDH release, achieved by adding a lysis buffer).
-
After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.[16]
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of the DNA-intercalating dye PI by cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[12]
-
Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[12]
Conclusion
This compound represents a promising candidate for further investigation as a novel cytotoxic agent. Based on the structure-activity relationships of related compounds, it is hypothesized to exhibit potent anticancer activity, likely through the induction of apoptosis. The comparative analysis with established drugs like cisplatin and doxorubicin highlights its potential for significant efficacy. However, it is imperative to conduct rigorous experimental validation using the outlined protocols to determine its precise cytotoxic profile, elucidate its detailed mechanism of action, and assess its selectivity for cancer cells over normal cells. This will be crucial for its future development as a potential therapeutic agent in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 9. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 13. Cisplatin in cancer therapy: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncodaily.com [oncodaily.com]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Deconvoluting the Biological Target of N-(2-Bromophenyl)cinnamamide: A Comparative and Methodological Analysis
In the landscape of drug discovery and chemical biology, the identification and validation of a small molecule's biological target are paramount. This process, often termed target deconvolution, transforms a compound with an interesting phenotypic effect into a valuable tool for understanding complex biological systems and a potential starting point for therapeutic development. This guide provides a comprehensive, technically grounded framework for researchers aiming to validate the biological target of "N-(2-Bromophenyl)cinnamamide," a molecule representative of the broader, pharmacologically diverse cinnamamide class.
The cinnamamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticonvulsant, antidepressant, neuroprotective, and anti-inflammatory effects.[1][2] This diversity suggests that cinnamamides can interact with a range of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes like histone deacetylases (HDACs).[1] For a novel derivative like this compound, a systematic and multi-faceted approach is essential to pinpoint its specific molecular target(s).
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, field-proven workflow designed to build a robust case for target engagement, from initial unbiased screening to rigorous biophysical validation in a cellular context. We will objectively compare the performance of orthogonal experimental approaches and provide the detailed methodologies necessary for their successful implementation.
Pillar 1: Unbiased Target Identification – Casting a Wide Net
The initial step in validating a target is, paradoxically, to first identify it. For a novel compound like this compound, where the primary target is unknown, unbiased approaches are critical. These methods aim to isolate and identify interacting proteins from a complex biological sample.
Affinity-Based Proteomics: Fishing for Interactors
Affinity chromatography is a powerful and widely used technique for isolating the specific protein targets of a small molecule from a complex proteome.[3] The core principle involves immobilizing the small molecule "bait" on a solid support to "fish out" its binding partners from a cell lysate.[4]
References
- 1. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnamamide: An insight into the pharmacological advances and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
"N-(2-Bromophenyl)cinnamamide" efficacy compared to known inhibitors
An In-Depth Comparative Efficacy Analysis of N-(2-Bromophenyl)cinnamamide and Established STAT3 Inhibitors
Introduction: The Rationale for Targeting STAT3 in Drug Discovery
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular transcription factor that plays a pivotal role in a wide array of cellular processes, including proliferation, survival, differentiation, and angiogenesis. In normal physiological conditions, the activation of STAT3 is a transient and tightly regulated process. However, aberrant and persistent STAT3 activation is a hallmark of numerous human cancers and inflammatory diseases. This constitutive activation drives the expression of genes responsible for tumor growth, metastasis, and immunosuppression, making STAT3 a highly attractive target for therapeutic intervention. The development of small molecule inhibitors targeting the STAT3 signaling pathway is an area of intense research. This guide provides a comparative analysis of the hypothetical novel inhibitor, this compound, against well-established STAT3 inhibitors, offering a framework for its evaluation.
Comparative Efficacy Analysis: this compound vs. Known STAT3 Inhibitors
The efficacy of a novel inhibitor is best understood when benchmarked against existing, well-characterized compounds. In this analysis, we compare the hypothetical inhibitory potential of this compound with two widely studied STAT3 inhibitors, Stattic and S3I-201. The following table summarizes their key performance metrics, with the data for this compound being illustrative for the purpose of this guide.
| Inhibitor | Target | IC50 (STAT3 DNA-binding) | Cell-based Assay (IC50) | Notes |
| This compound | STAT3 SH2 domain | 5.0 µM (predicted) | 10 µM (predicted in MDA-MB-231 cells) | Hypothetical novel inhibitor; predicted to bind to the SH2 domain, preventing dimerization. |
| Stattic | STAT3 SH2 domain | 5.1 µM | 21.3 µM (in human breast cancer cells) | One of the first identified small molecule inhibitors of STAT3; known to inhibit STAT3 dimerization. |
| S3I-201 (NSC 74859) | STAT3 SH2 domain | 86 µM | ~100 µM (in various cancer cell lines) | Inhibits STAT3 DNA-binding activity and induces apoptosis in cancer cells harboring constitutively active STAT3. |
Key Insights from Comparative Data:
-
This compound is posited to have a comparable, if not slightly more potent, inhibitory activity on STAT3 DNA-binding than Stattic, a first-generation STAT3 inhibitor.
-
Its predicted cell-based efficacy appears to be superior to both Stattic and S3I-201, suggesting potentially better cell permeability or intracellular stability.
-
S3I-201, while a valuable research tool, demonstrates significantly lower potency in biochemical assays compared to both Stattic and the hypothetical this compound.
Visualizing the STAT3 Signaling Pathway and Inhibition
To understand the mechanism of action of these inhibitors, it is crucial to visualize the STAT3 signaling pathway. The diagram below illustrates the canonical activation of STAT3 and the points of intervention for inhibitors like this compound.
A Comparative In Vivo Validation Guide: Efficacy of N-(2-Bromophenyl)cinnamamide as a Tubulin Polymerization Inhibitor
Abstract
The microtubule network is a cornerstone target in oncology, essential for mitotic spindle formation and cell division.[1] Disrupting microtubule dynamics remains a clinically validated strategy for cancer therapy.[1][2] N-(2-Bromophenyl)cinnamamide is a synthetic small molecule belonging to the cinnamamide class, a scaffold known for diverse biological activities, including anticancer properties.[3][4] This guide provides a comprehensive framework for the in vivo validation of this compound, hypothesizing its mechanism as a colchicine-site tubulin polymerization inhibitor. We objectively compare its potential performance against two well-established microtubule-targeting agents: the microtubule-destabilizing agent Combretastatin A4 (CA4P, a clinical-stage colchicine-site binder) and the microtubule-stabilizing agent Paclitaxel.[5][6] This guide details the scientific rationale, experimental workflows, comparative efficacy data in a human colorectal cancer xenograft model, and step-by-step protocols for researchers in drug development.
Introduction: The Rationale for Targeting Tubulin
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for cell division, intracellular transport, and structural integrity.[5] Their disruption triggers mitotic arrest and apoptosis, making them a prime target for antineoplastic drugs.[5] Existing agents fall into two main categories:
-
Microtubule Stabilizing Agents (e.g., Taxanes like Paclitaxel): These agents bind to polymerized tubulin, preventing disassembly and leading to abnormal, non-functional microtubule bundles.[1][7]
-
Microtubule Destabilizing Agents (e.g., Vinca Alkaloids, Colchicine-site binders): These compounds inhibit tubulin polymerization, preventing the formation of the mitotic spindle.[1][5]
While effective, established drugs face challenges of drug resistance and dose-limiting toxicities.[1][8] Notably, inhibitors that target the colchicine binding site may circumvent resistance mechanisms that affect taxanes and vinca alkaloids.[8] this compound, our test article, is postulated to function as a colchicine-site inhibitor, offering a potential advantage in overcoming these hurdles.
Our Comparative Cohort:
-
Test Article: this compound (NBC) - A novel synthetic cinnamamide derivative hypothesized to inhibit tubulin polymerization.
-
Positive Control 1: Combretastatin A4 Phosphate (CA4P) - A potent, well-characterized colchicine-site tubulin inhibitor and vascular disrupting agent (VDA) that has undergone extensive clinical trials.[9][10][11]
-
Positive Control 2: Paclitaxel (PTX) - An FDA-approved, widely used microtubule-stabilizing agent, serving as a benchmark for clinical efficacy.[6][7]
Experimental Design: A Human Xenograft Model
To evaluate the in vivo efficacy of NBC, we propose a subcutaneous xenograft model using the HCT116 human colorectal cancer cell line. This model is a robust and widely used tool in preclinical oncology for assessing the efficacy of novel anticancer therapeutics.[12][13][14]
Rationale for Model Selection:
-
Cell Line: HCT116 cells are well-characterized, grow rapidly, and readily form tumors in immunocompromised mice, making them suitable for efficacy studies.[13][15]
-
Animal Model: Athymic nude mice (nu/nu) lack a functional thymus, preventing the rejection of human tumor xenografts.[5]
-
Study Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). Secondary endpoints include monitoring for toxicity (body weight change) and target engagement via post-necropsy biomarker analysis.
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy testing in a xenograft model.
Comparative Efficacy Data (Hypothetical)
The following tables summarize the expected outcomes from the proposed in vivo study, positioning NBC as a potent agent with a favorable safety profile.
Table 1: Primary Endpoint - Antitumor Efficacy
| Treatment Group (n=8) | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | P-value (vs. Vehicle) |
|---|---|---|---|---|
| Vehicle Control | Saline/DMSO, i.p., q.d. | 1850 ± 210 | - | - |
| This compound (NBC) | 20 mg/kg, i.p., q.d. | 370 ± 95 | 80% | <0.001 |
| Combretastatin A4P (CA4P) | 100 mg/kg, i.p., q.d. | 462 ± 110 | 75% | <0.001 |
| Paclitaxel (PTX) | 20 mg/kg, i.v., q4d | 555 ± 135 | 70% | <0.001 |
Table 2: Secondary Endpoint - Toxicity Assessment
| Treatment Group | Maximum Mean Body Weight Loss (%) | Treatment-Related Mortality | General Observations |
|---|---|---|---|
| Vehicle Control | <1% | 0/8 | Normal activity |
| This compound (NBC) | -3.5% | 0/8 | Minor, transient lethargy post-injection |
| Combretastatin A4P (CA4P) | -8.0% | 0/8 | Moderate lethargy, ruffled fur |
| Paclitaxel (PTX) | -12.5% | 1/8 | Significant lethargy, signs of distress |
Mechanism of Action: From Microtubules to Apoptosis
The primary mechanism of tubulin inhibitors is the disruption of microtubule dynamics, which is critical during the G2/M phase of the cell cycle. This interference activates the spindle assembly checkpoint, leading to prolonged mitotic arrest and, ultimately, apoptosis.
Signaling Pathway Diagram
Caption: Mechanism of microtubule-targeting agents leading to apoptosis.
Detailed Experimental Protocols
Reproducibility is paramount in preclinical research. The following protocols provide detailed, step-by-step methodologies for the key experiments described.
Protocol 1: HCT116 Xenograft Model Establishment and Treatment
Objective: To establish subcutaneous HCT116 tumors in nude mice and evaluate the antitumor efficacy of test compounds.
Materials:
-
Athymic nude mice (female, 6-8 weeks old).
-
HCT116 human colorectal carcinoma cells.
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Sterile PBS, Trypsin-EDTA.
-
Matrigel® (Corning).
-
Test articles (NBC, CA4P, PTX) and vehicle solutions.
-
Digital calipers.
Methodology:
-
Cell Culture: Culture HCT116 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂. Harvest cells during the exponential growth phase.
-
Cell Preparation: Wash harvested cells twice with sterile, serum-free PBS. Resuspend the final cell pellet in a 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[5]
-
Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days. Calculate tumor volume using the formula: V = (W² x L) / 2.[14]
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8 per group).
-
Compound Administration:
-
Vehicle, NBC, CA4P: Administer daily via intraperitoneal (i.p.) injection according to the doses in Table 1.
-
Paclitaxel: Administer via intravenous (i.v.) or i.p. injection every 4 days.[7][16] Paclitaxel is often formulated in a Cremophor EL/ethanol mixture and diluted with saline before injection.[6]
-
-
Monitoring during Treatment: Continue to measure tumor volume twice weekly and body weight three times weekly for 21 days.[14]
-
Endpoint: At the end of the study, euthanize mice and excise tumors for weight measurement and subsequent biomarker analysis.
Protocol 2: Immunohistochemistry (IHC) for Ki-67
Objective: To assess the effect of treatment on tumor cell proliferation by staining for the Ki-67 proliferation marker.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Xylene, ethanol series (100%, 95%, 70%).
-
Citrate buffer (pH 6.0) for antigen retrieval.
-
Hydrogen peroxide (3%) to block endogenous peroxidases.
-
Blocking buffer (e.g., 5% goat serum in PBS).
-
Primary antibody: Rabbit anti-Ki-67.
-
HRP-conjugated secondary antibody (Goat anti-Rabbit).
-
DAB substrate kit.
-
Hematoxylin counterstain.
Methodology:
-
Deparaffinization and Rehydration: Dewax FFPE slides in xylene and rehydrate through a graded ethanol series to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in citrate buffer at 95-100°C for 20 minutes.
-
Peroxidase Block: Incubate slides with 3% H₂O₂ for 10 minutes to quench endogenous peroxidase activity.
-
Blocking: Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate slides with the primary anti-Ki-67 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash slides with PBS and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply DAB substrate and monitor for color development (brown precipitate).
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate slides through a graded ethanol series, clear in xylene, and coverslip with mounting medium.
-
Analysis: Capture images using a light microscope and quantify the percentage of Ki-67 positive nuclei using image analysis software.
Conclusion and Future Directions
This guide outlines a robust preclinical strategy for validating the in vivo activity of this compound. The hypothetical data suggest that NBC is a highly efficacious antitumor agent, demonstrating superior or equivalent tumor growth inhibition compared to established drugs like Combretastatin A4P and Paclitaxel.[9][17] Critically, its improved safety profile, indicated by lower body weight loss, suggests a wider therapeutic window.
The proposed mechanism as a colchicine-site tubulin inhibitor positions NBC as a promising candidate to overcome certain forms of clinical resistance.[8] Future work should focus on comprehensive pharmacokinetic/pharmacodynamic (PK/PD) studies, evaluation in orthotopic and metastatic disease models, and investigation into its potential as a vascular disrupting agent, a known property of many colchicine-site binders like CA4P.[18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ashdin.com [ashdin.com]
- 4. Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Nanosuspension delivery of paclitaxel to xenograft mice can alter drug disposition and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of combretastatin A-4 prodrug in a non-Hodgkin's lymphoma xenograft model: preclinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. Recent advances in combretastatin A-4 codrugs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 13. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 18. In vivo and in vitro evaluation of combretastatin A-4 and its sodium phosphate prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-(2-Bromophenyl)cinnamamide and Established Anti-Inflammatory Agents
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of inflammatory disease therapeutics, the pursuit of novel molecules with improved efficacy and safety profiles is a constant endeavor. Cinnamamide derivatives have emerged as a promising class of compounds with diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2] This guide provides a comparative analysis of a specific analogue, N-(2-Bromophenyl)cinnamamide, against established anti-inflammatory agents, offering insights into its potential as a therapeutic candidate. While direct experimental data for this compound is limited, this guide will leverage data from closely related N-arylcinnamamides to provide a foundational comparison and propose a framework for future evaluation.
Introduction to this compound and the Cinnamamide Scaffold
The cinnamamide scaffold is a versatile structural motif found in both natural products and synthetic compounds.[1] Its chemical tractability allows for extensive modification, enabling the fine-tuning of its pharmacological properties.[2] The presence of an α,β-unsaturated amide moiety is a key feature, potentially acting as a Michael acceptor and interacting with biological nucleophiles.[1] N-arylcinnamamides, in particular, have demonstrated significant anti-inflammatory potential, primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3]
This compound incorporates a bromine atom on the N-phenyl ring. The introduction of a halogen atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. While the precise impact of the 2-bromo substitution on the anti-inflammatory activity of the cinnamamide core requires direct experimental validation, studies on related halogenated N-arylcinnamamides suggest that such modifications can enhance biological activity.[1]
Established Therapeutic Agents in Inflammation
For a meaningful comparison, we will focus on two classes of established anti-inflammatory drugs with well-characterized mechanisms of action: corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs).
-
Corticosteroids (e.g., Prednisone): These are potent, broad-spectrum anti-inflammatory agents that mimic the effects of endogenous glucocorticoids. Their primary mechanism of action involves the binding to the glucocorticoid receptor (GR). The activated GR can translocate to the nucleus and influence gene expression in two main ways: by binding to glucocorticoid response elements (GREs) to upregulate the expression of anti-inflammatory proteins, and by tethering to other transcription factors, such as NF-κB and activator protein-1 (AP-1), to repress the expression of pro-inflammatory genes.
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs; e.g., Ibuprofen): NSAIDs are a cornerstone of treatment for mild to moderate inflammation and pain. Their principal mechanism involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). By blocking COX activity, NSAIDs prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Head-to-Head Comparison: Mechanism of Action and Performance
| Feature | This compound (Inferred from N-Arylcinnamamides) | Prednisone (Corticosteroid) | Ibuprofen (NSAID) |
| Primary Target | IKK complex (speculative), NF-κB pathway components[1][3] | Glucocorticoid Receptor (GR) | Cyclooxygenase (COX-1 and COX-2) enzymes |
| Mechanism of Action | Attenuation of NF-κB activation, potentially by inhibiting IκBα degradation or NF-κB nuclear translocation.[1][3] | Binds to GR, leading to transrepression of pro-inflammatory transcription factors (e.g., NF-κB) and transactivation of anti-inflammatory genes. | Inhibits the synthesis of prostaglandins by blocking the active site of COX enzymes. |
| Effect on NF-κB Pathway | Direct modulation, leading to reduced expression of NF-κB target genes.[1] | Indirectly inhibits NF-κB activity through GR-mediated tethering. | Minimal direct effect on the NF-κB pathway. |
| Anti-inflammatory Potency | Moderate to high (based on in vitro studies of related compounds).[1][3] | High | Low to moderate |
| Key In Vitro Performance | Significant reduction of LPS-induced NF-κB activation and TNF-α production in cellular assays.[1][3] | Potent inhibition of a wide range of pro-inflammatory cytokines and chemokines. | Inhibition of prostaglandin E2 (PGE2) production. |
| Known Side Effects | To be determined; potential for off-target effects due to the reactive Michael acceptor. | Immunosuppression, metabolic effects (hyperglycemia, weight gain), osteoporosis, adrenal suppression. | Gastrointestinal irritation and bleeding, renal toxicity, cardiovascular risks. |
Signaling Pathway Visualization
The NF-κB signaling pathway is a central regulator of inflammation. The following diagram illustrates the canonical pathway and highlights the putative point of intervention for N-arylcinnamamides.
Caption: The NF-κB signaling pathway and points of therapeutic intervention.
Experimental Protocols for Comparative Evaluation
To directly compare the anti-inflammatory effects of this compound with established agents, a series of well-defined in vitro assays are essential.
NF-κB Reporter Gene Assay
This assay quantitatively measures the activity of the NF-κB transcription factor.
Principle: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Culture and Transfection:
-
Seed human embryonic kidney 293 (HEK293) cells or a similar cell line in a 24-well plate at a density of 1 x 10^5 cells/well.
-
Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of this compound, Prednisone, or Ibuprofen for 1 hour.
-
Stimulate the cells with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α; 10 ng/mL) or lipopolysaccharide (LPS; 1 µg/mL), for 6 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
-
Data Analysis:
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.
-
Determine the IC50 value for each compound.
-
Caption: Workflow for the NF-κB reporter gene assay.
TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)
This assay measures the concentration of the pro-inflammatory cytokine TNF-α in cell culture supernatants.
Principle: A specific capture antibody for TNF-α is coated onto the wells of a microplate. The sample containing TNF-α is added, and the cytokine binds to the antibody. A detection antibody, conjugated to an enzyme, is then added, followed by a substrate that produces a colorimetric signal proportional to the amount of TNF-α present.
Protocol:
-
Cell Culture and Treatment:
-
Seed human monocytic THP-1 cells or primary macrophages in a 96-well plate.
-
Differentiate THP-1 cells into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Pre-treat the cells with varying concentrations of this compound, Prednisone, or Ibuprofen for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Sample Collection:
-
Centrifuge the plate and collect the cell culture supernatants.
-
-
ELISA Procedure:
-
Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating to allow TNF-α to bind.
-
Washing the plate.
-
Adding the detection antibody.
-
Incubating and washing.
-
Adding the substrate and stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of TNF-α in each sample.
-
Determine the percentage of TNF-α inhibition and the IC50 value for each compound.
-
Concluding Remarks
This compound, as a representative of the N-arylcinnamamide class, holds promise as a novel anti-inflammatory agent. The inferred mechanism of action, centered on the attenuation of the NF-κB signaling pathway, positions it as a potentially more targeted therapeutic compared to the broad-spectrum effects of corticosteroids and the prostaglandin-focused action of NSAIDs. However, this guide underscores the necessity for direct experimental validation. The provided protocols offer a clear roadmap for the head-to-head comparison of this compound with established drugs like Prednisone and Ibuprofen. Such studies are crucial to elucidate its precise mechanism, potency, and potential for clinical translation in the management of inflammatory disorders.
References
A Comparative Guide to the Synthetic Efficiency of N-(2-Bromophenyl)cinnamamide Routes
For researchers and professionals in drug development, the efficient synthesis of lead compounds and intermediates is a critical factor in the pace and cost of discovery. N-(2-Bromophenyl)cinnamamide is a scaffold of interest in medicinal chemistry, and its synthetic accessibility directly impacts its exploration. This guide provides an in-depth comparison of the primary synthetic routes to this target molecule, offering a critical evaluation of their efficiency, practicality, and scalability. The insights presented herein are grounded in established chemical principles and supported by data from analogous transformations reported in the literature.
Introduction: The Importance of Synthetic Strategy
The choice of a synthetic route is a multi-faceted decision, balancing factors such as yield, cost of starting materials, reaction conditions, ease of purification, and environmental impact. For this compound, the key disconnection lies at the amide bond, suggesting several convergent strategies. This guide will focus on three principal approaches:
-
Classical Acyl Chloride-Based Amidation: A traditional and often high-yielding method.
-
Direct Amide Coupling: A milder approach that avoids the preparation of a reactive acyl chloride.
-
Modern Cross-Coupling Methodologies: Leveraging powerful catalytic systems like the Buchwald-Hartwig amination and the Ullmann condensation for C-N bond formation.
Each of these routes will be analyzed for its strengths and weaknesses, providing the reader with the necessary information to select the most appropriate method for their specific research and development needs.
Route 1: Classical Acyl Chloride-Based Amidation
This is a robust and widely used method for amide bond formation. The synthesis proceeds in two steps: the conversion of cinnamic acid to cinnamoyl chloride, followed by its reaction with 2-bromoaniline.
Mechanistic Rationale
The reaction of cinnamic acid with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), generates the highly electrophilic cinnamoyl chloride. The subsequent addition of 2-bromoaniline, a nucleophile, to the acyl chloride proceeds via a nucleophilic acyl substitution mechanism to form the desired amide. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction.
Experimental Protocol
Step 1: Synthesis of Cinnamoyl Chloride
-
To a stirred solution of cinnamic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) is added thionyl chloride (1.2 eq) at 0 °C.
-
A catalytic amount of N,N-dimethylformamide (DMF) is added.
-
The reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, or until the evolution of gas ceases.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield crude cinnamoyl chloride, which is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Cinnamoyl chloride (1.0 eq) is dissolved in an anhydrous aprotic solvent like dichloromethane.
-
The solution is cooled to 0 °C, and 2-bromoaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) are added sequentially.
-
The reaction is stirred at room temperature for 2-6 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
Workflow Diagram
Caption: Classical Acyl Chloride-Based Amidation Workflow.
Route 2: Direct Amide Coupling
To circumvent the often harsh conditions and handling of acyl chlorides, direct coupling of a carboxylic acid with an amine using a coupling agent is a popular alternative.
Mechanistic Rationale
Coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like 4-dimethylaminopyridine (DMAP), activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, in this case, 2-bromoaniline, to form the amide bond. The byproducts of this reaction are typically water-soluble, simplifying purification.
Experimental Protocol
-
To a stirred solution of cinnamic acid (1.0 eq), 2-bromoaniline (1.1 eq), and DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) is added EDCI (1.2 eq) at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried, filtered, and concentrated.
-
Purification is achieved through column chromatography or recrystallization.
Workflow Diagram
Caption: Direct Amide Coupling Workflow.
Route 3: Modern Cross-Coupling Methodologies
The formation of the C-N bond can also be achieved through powerful transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent examples.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a versatile method for forming C-N bonds.[1][2] In the context of synthesizing this compound, the most direct approach would be the coupling of cinnamamide with an aryl halide like 1,2-dibromobenzene.
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amide, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[2] The choice of ligand is crucial for the success of the reaction.
-
To a reaction vessel are added cinnamamide (1.0 eq), 1,2-dibromobenzene (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated to 80-110 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
The crude product is purified by column chromatography.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed C-N bond-forming reaction.[3] It is an older method than the Buchwald-Hartwig amination but can be effective, particularly with recent advancements in ligand development.
The traditional Ullmann reaction requires high temperatures and stoichiometric amounts of copper.[3] Modern protocols utilize catalytic amounts of a copper(I) salt with a ligand, often a diamine or an amino acid, to facilitate the coupling of an aryl halide with an amine or amide. The mechanism is thought to involve the formation of a copper-amide complex which then undergoes reaction with the aryl halide.
-
In a reaction vessel, cinnamamide (1.0 eq), 1,2-dibromobenzene (1.2 eq), a copper(I) catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline or a diamine, 20-40 mol%), and a base (e.g., K₂CO₃, 2.0 eq) are combined.
-
Anhydrous solvent (e.g., DMSO or DMF) is added, and the mixture is heated to 100-150 °C for 24-48 hours.
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
Purification is performed by column chromatography.
Workflow Diagram for Cross-Coupling
Caption: General Cross-Coupling Workflow.
Comparative Analysis
| Feature | Route 1: Acyl Chloride | Route 2: Direct Coupling | Route 3: Cross-Coupling (Buchwald-Hartwig/Ullmann) |
| Starting Materials Cost | Low to Moderate | Moderate to High (Coupling Agents) | High (Catalysts and Ligands) |
| Reaction Conditions | Can be harsh (reflux, HCl byproduct) | Mild (room temperature) | High temperatures may be required |
| Reaction Time | Short (typically < 8 hours) | Moderate to Long (12-24 hours) | Long (12-48 hours) |
| Yield | Generally High | Good to High | Variable, highly dependent on substrate and catalyst system |
| Ease of Purification | Moderate (byproduct removal) | Easy (water-soluble byproducts) | Can be challenging (removal of catalyst and ligand) |
| Scalability | Readily scalable | Scalable, but cost of coupling agent can be a factor | Can be challenging to scale due to catalyst cost and sensitivity |
| Substrate Scope | Broad | Broad | Broad, but can be sensitive to sterics and electronics |
| Safety/Handling | Use of corrosive and moisture-sensitive reagents | Generally safer reagents | Air- and moisture-sensitive catalysts and ligands may be required |
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound is highly dependent on the specific needs of the researcher.
-
For large-scale synthesis and cost-effectiveness , the Classical Acyl Chloride-Based Amidation (Route 1) is often the preferred method due to its high yields and the low cost of starting materials. However, careful handling of corrosive reagents is necessary.
-
For small-scale synthesis, high-throughput screening, and milder reaction conditions , the Direct Amide Coupling (Route 2) is an excellent choice. The ease of purification and the use of less hazardous reagents are significant advantages, although the cost of coupling agents may be a consideration for larger scales.
Ultimately, a preliminary small-scale trial of the most promising routes is recommended to determine the most efficient and practical method for a given laboratory setting and project goal.
References
Safety Operating Guide
Personal protective equipment for handling N-(2-Bromophenyl)cinnamamide
A Researcher's Guide to Safely Handling N-(2-Bromophenyl)cinnamamide
As drug development professionals and researchers, our work with novel chemical entities like this compound is foundational to innovation. However, with innovation comes the profound responsibility of ensuring safety. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a deep, causal understanding of necessary precautions.
Hazard Identification and Risk Assessment: Know Your Compound
This compound is an organic compound featuring a brominated aromatic ring and an amide linkage. While specific toxicological data for this exact molecule is limited, its structural motifs provide critical clues for a conservative risk assessment. We must infer potential hazards from related structures: primary aromatic amines and halogenated organic compounds.
Primary aromatic amines are a class of compounds known for potential toxicity, with many being readily absorbed through the skin.[1] The presence of a bromine atom classifies it as a halogenated organic compound, necessitating specific disposal procedures.[2][3] A known supplier has classified the compound with the GHS H411 warning, indicating it is "Toxic to aquatic life with long lasting effects."[4]
Table 1: Hazard Profile of this compound and Related Compounds
| Hazard Category | Potential Risk | Rationale & Precautionary Action |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[5][6] | Based on data for similar brominated aromatic compounds. Assume moderate toxicity. All handling should occur in a certified chemical fume hood to prevent inhalation. |
| Skin Irritation/Corrosion | Causes skin irritation.[6] | Aromatic amides can be irritants.[7] Direct skin contact must be avoided through proper glove selection and lab coat discipline. |
| Eye Irritation | Causes serious eye irritation.[5][6] | The fine, crystalline nature of the solid poses a significant risk of eye contact. Chemical splash goggles are mandatory. |
| Respiratory Irritation | May cause respiratory irritation.[6] | Inhalation of the powdered compound can irritate the respiratory tract. Use of engineering controls (fume hood) is the primary defense. |
| Chronic Toxicity | Suspected carcinogen/mutagen. | Many aromatic amines are known or suspected carcinogens.[1] Long-term exposure should be minimized by adhering strictly to all handling protocols. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[4] | Improper disposal can lead to significant environmental contamination. All waste must be segregated as halogenated organic waste. |
Engineering Controls: Your First and Most Critical Line of Defense
Before any discussion of personal protective equipment (PPE), we must emphasize the primacy of engineering controls. PPE is the last line of defense; your primary protection comes from removing the hazard from your immediate environment.
-
Chemical Fume Hood: All operations involving this compound as a solid or in solution must be conducted within a properly functioning and certified chemical fume hood.[8] This includes weighing, transfers, and reaction setups. This is non-negotiable and protects against inhalation of airborne particulates and vapors.[3][9]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.
-
Safety Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the handling area.[5][9]
Personal Protective Equipment (PPE) Protocol: A Barrier Between You and the Hazard
The appropriate selection and use of PPE are critical for preventing exposure. The following protocol is mandatory for all personnel handling this compound.
-
Hand Protection:
-
Gloves: Disposable nitrile gloves provide a good barrier for incidental contact.[10]
-
Why Nitrile? They offer broad chemical resistance for short-term protection.
-
Best Practice - Double Gloving: When handling the solid compound or concentrated solutions, wearing two pairs of nitrile gloves is strongly recommended. This provides an additional layer of protection against potential tears and minimizes exposure when removing the outer, contaminated glove. Change gloves immediately upon contamination.[11]
-
-
Eye and Face Protection:
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against airborne powder and splashes.[10] They must meet ANSI Z.87.1 standards.[10]
-
Face Shield: When there is a significant risk of splashing (e.g., transferring large volumes of a solution, running a reaction under pressure), a face shield must be worn in addition to chemical splash goggles.[10]
-
-
Protective Apparel:
-
Laboratory Coat: A flame-resistant (e.g., Nomex) or 100% cotton lab coat, fully buttoned with sleeves rolled down, is required.[10] Polyester and other synthetic fabrics can melt and fuse to the skin in a fire.
-
Full Coverage: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[10][12] No part of the leg or foot should be exposed.
-
-
Respiratory Protection:
-
When Required: Under normal operating conditions within a certified fume hood, a respirator should not be necessary.[10]
-
For Spills or Control Failure: If engineering controls fail or in the event of a large spill outside of a fume hood, respiratory protection is essential. A full-face respirator with cartridges appropriate for organic vapors and particulates (P100) would be required.[11] All respirator use is subject to institutional EHS guidelines, which include medical evaluation and fit-testing.[5][10]
-
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow minimizes the risk of error and exposure. The following diagram and steps outline the process from material receipt to disposal.
Caption: Safe handling workflow for this compound.
-
Preparation: Before retrieving the chemical, verify that the fume hood is operational and that the eyewash/shower station is unobstructed. Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.
-
Handling (Inside Fume Hood):
-
Carefully weigh the solid compound on weighing paper or in a tared container. Avoid creating dust.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Ensure all reaction vessels are appropriately secured.
-
-
Decontamination: After the procedure, decontaminate all surfaces and non-disposable equipment (e.g., glassware, spatulas) with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically: outer gloves (if double-gloved), lab coat, face shield, goggles, and finally, inner gloves.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves.[12]
Spill and Disposal Plan: Managing the Unexpected
Spill Response:
-
Small Spill (Inside Fume Hood):
-
Alert others in the lab.
-
Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Carefully sweep the absorbed material into a designated, labeled container for halogenated waste.
-
Wipe the area with a solvent-soaked cloth (collecting the cloth as waste) and then with soap and water.
-
-
Large Spill (Outside Fume Hood):
-
Evacuate the immediate area and alert personnel to evacuate the lab.
-
Activate the fire alarm if the spill is large or flammable solvents are involved.
-
Call your institution's emergency response team (e.g., EHS). Do not attempt to clean it up yourself.[13]
-
Waste Disposal:
Proper waste segregation is a legal and ethical requirement to protect our environment.
-
Classification: this compound and any materials contaminated with it are classified as halogenated organic waste .[2]
-
Segregation:
-
Never mix halogenated waste with non-halogenated organic waste.[13][14] Disposal costs for halogenated waste are significantly higher, and improper mixing can create dangerous reactions.[3]
-
Solid waste (contaminated gloves, weighing paper, absorbent material) should be collected in a clearly labeled, sealed plastic bag or container.[15]
-
Liquid waste (reaction residues, solvent rinses) must be collected in a compatible, sealed, and clearly labeled hazardous waste container.[13][14]
-
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical names of all components.[3][13]
By integrating this comprehensive safety framework into your daily laboratory operations, you not only ensure your personal safety but also contribute to a culture of responsibility and scientific excellence.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. chemical-label.com [chemical-label.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chembk.com [chembk.com]
- 8. aobchem.com [aobchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. velsafe.com [velsafe.com]
- 12. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
